molecular formula C12H14O4 B1522195 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid CAS No. 1208920-16-4

4-(4-Hydroxyphenyl)oxane-4-carboxylic acid

Cat. No.: B1522195
CAS No.: 1208920-16-4
M. Wt: 222.24 g/mol
InChI Key: PJUGDZUGVQWBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxyphenyl)oxane-4-carboxylic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-hydroxyphenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUGDZUGVQWBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Hydroxyphenyl)oxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for 4-(4-hydroxyphenyl)oxane-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process designed for adaptability in a research and development setting. Each step is detailed with expert insights into the underlying chemical principles and practical considerations for successful execution.

Introduction

4-(4-Hydroxyphenyl)oxane-4-carboxylic acid is a unique heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with both a hydroxyl-bearing phenyl group and a carboxylic acid at the C4 position. This structural motif is of significant interest to medicinal chemists due to the prevalence of the tetrahydropyran ring in numerous bioactive natural products and approved pharmaceuticals. The presence of both a hydrogen bond donor (phenol) and a carboxylic acid group offers multiple points for interaction with biological targets, making it a valuable scaffold for the design of novel therapeutics.

This document outlines a rational and robust synthetic strategy, breaking down the process into five key stages. The chosen route prioritizes the use of readily available starting materials and well-established chemical transformations to ensure reproducibility and scalability.

Proposed Synthetic Pathway: A Five-Step Approach

The synthesis of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid can be strategically approached through the construction of a key intermediate, 4-(4-methoxyphenyl)tetrahydropyran-4-carbonitrile. This strategy involves protecting the reactive phenolic hydroxyl group as a methyl ether, which can be efficiently cleaved in the final step. This approach mitigates potential side reactions and enhances the overall efficiency of the synthesis.

The five primary stages of this synthesis are:

  • Grignard Reaction: Formation of a tertiary alcohol by reacting tetrahydropyran-4-one with a Grignard reagent derived from 4-bromoanisole.

  • Dehydration: Elimination of water from the tertiary alcohol to introduce a double bond within the tetrahydropyran ring.

  • Hydrocyanation: Addition of a cyanide group across the double bond to form a nitrile intermediate.

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid.

  • Demethylation: Cleavage of the methoxy group to unveil the desired phenolic hydroxyl group.

Synthetic_Pathway Tetrahydropyran_4_one Tetrahydropyran-4-one Step1 Step 1: Grignard Reaction Tetrahydropyran_4_one->Step1 Grignard_Reagent 4-Methoxyphenyl magnesium bromide Grignard_Reagent->Step1 Tertiary_Alcohol 4-(4-Methoxyphenyl) tetrahydropyran-4-ol Step1->Tertiary_Alcohol Step2 Step 2: Dehydration Tertiary_Alcohol->Step2 Unsaturated_THP 4-(4-Methoxyphenyl)- 3,6-dihydro-2H-pyran Step2->Unsaturated_THP Step3 Step 3: Hydrocyanation Unsaturated_THP->Step3 Nitrile_Intermediate 4-(4-Methoxyphenyl) tetrahydropyran-4-carbonitrile Step3->Nitrile_Intermediate Step4 Step 4: Hydrolysis Nitrile_Intermediate->Step4 Carboxylic_Acid_Intermediate 4-(4-Methoxyphenyl) oxane-4-carboxylic acid Step4->Carboxylic_Acid_Intermediate Step5 Step 5: Demethylation Carboxylic_Acid_Intermediate->Step5 Final_Product 4-(4-Hydroxyphenyl) oxane-4-carboxylic acid Step5->Final_Product

Caption: Proposed five-step synthetic pathway for 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid.

Step 1: Grignard Reaction to Synthesize 4-(4-Methoxyphenyl)tetrahydropyran-4-ol

The initial step involves the nucleophilic addition of a Grignard reagent to a ketone. Specifically, 4-methoxyphenylmagnesium bromide is reacted with tetrahydropyran-4-one. The Grignard reagent, a potent carbon-based nucleophile, attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tertiary alcohol after an acidic workup.[1]

Causality of Experimental Choices:

  • Grignard Reagent: 4-methoxyphenylmagnesium bromide is chosen to introduce the protected phenol group. The methoxy group is a robust protecting group that is stable under the basic conditions of the Grignard reaction.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential as the solvent. These aprotic ethers solvate the magnesium ion of the Grignard reagent, preventing its decomposition and facilitating the reaction.[2]

  • Anhydrous Conditions: The exclusion of water is critical, as Grignard reagents are strong bases and will be quenched by any protic species.

Experimental Protocol: Step 1
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Magnesium turnings24.312.67 g0.11
4-Bromoanisole187.0418.7 g0.10
Tetrahydropyran-4-one100.1210.0 g0.10
Anhydrous Diethyl Ether74.12200 mL-
Iodine253.811 crystal-
Saturated NH4Cl (aq)-100 mL-

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

  • Add a single crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 4-bromoanisole in 50 mL of anhydrous diethyl ether.

  • Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve tetrahydropyran-4-one in 50 mL of anhydrous diethyl ether and add it dropwise to the cooled Grignard solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 4-(4-Methoxyphenyl)tetrahydropyran-4-ol

The tertiary alcohol synthesized in the previous step is then dehydrated to form an alkene. This elimination reaction is typically acid-catalyzed and results in the formation of 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran.

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid such as sulfuric acid or p-toluenesulfonic acid is used to protonate the hydroxyl group, converting it into a good leaving group (water).

  • Reaction Conditions: Heating the reaction mixture drives the equilibrium towards the formation of the alkene by removing water as it is formed.

Experimental Protocol: Step 2
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-(4-Methoxyphenyl)tetrahydropyran-4-ol208.2520.8 g0.10
p-Toluenesulfonic acid monohydrate190.221.9 g0.01
Toluene92.14200 mL-

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude alcohol from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alkene.

Step 3: Hydrocyanation of 4-(4-Methoxyphenyl)-3,6-dihydro-2H-pyran

The introduction of the nitrile group is achieved through a hydrocyanation reaction. This involves the addition of hydrogen cyanide (HCN) or a surrogate across the double bond of the alkene. Given the toxicity of HCN, a safer alternative is the use of a cyanide salt in the presence of a proton source or a Lewis acid catalyst.[3][4]

Causality of Experimental Choices:

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst is a common and effective method for the hydrocyanation of alkenes.

  • Catalyst: A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the alkene towards nucleophilic attack by the cyanide.

Experimental Protocol: Step 3
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-(4-Methoxyphenyl)-3,6-dihydro-2H-pyran190.2419.0 g0.10
Trimethylsilyl cyanide (TMSCN)99.2114.9 g0.15
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)222.262.2 g0.01
Dichloromethane (anhydrous)84.93200 mL-

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alkene from Step 2 in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add TMSCN followed by the catalytic amount of TMSOTf.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate.

Step 4: Hydrolysis of 4-(4-Methoxyphenyl)tetrahydropyran-4-carbonitrile

The nitrile group is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can be less prone to side reactions with other functional groups.

Causality of Experimental Choices:

  • Base: Sodium hydroxide or potassium hydroxide is used to hydrolyze the nitrile to the corresponding carboxylate salt.

  • Solvent: A mixture of ethanol and water is typically used to ensure the solubility of both the organic substrate and the inorganic base.

Experimental Protocol: Step 4
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-(4-Methoxyphenyl)tetrahydropyran-4-carbonitrile217.2721.7 g0.10
Sodium Hydroxide40.0012.0 g0.30
Ethanol46.07100 mL-
Water18.02100 mL-
Concentrated HCl-As needed-

Procedure:

  • In a round-bottom flask, dissolve the crude nitrile from Step 3 in a mixture of ethanol and water.

  • Add sodium hydroxide pellets and heat the mixture to reflux.

  • Monitor the reaction for the evolution of ammonia gas (which will turn moist litmus paper blue) and by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude 4-(4-methoxyphenyl)oxane-4-carboxylic acid.

Step 5: Demethylation to 4-(4-Hydroxyphenyl)oxane-4-carboxylic Acid

The final step is the cleavage of the aryl methyl ether to yield the desired phenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[5][6] The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.[7][8]

Causality of Experimental Choices:

  • Demethylating Agent: Boron tribromide is a powerful Lewis acid that selectively cleaves aryl methyl ethers under relatively mild conditions.

  • Solvent: Anhydrous dichloromethane is a common solvent for BBr₃ reactions as it is inert and allows for low-temperature conditions.

Experimental Protocol: Step 5
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-(4-Methoxyphenyl)oxane-4-carboxylic acid236.2623.6 g0.10
Boron tribromide (1.0 M in DCM)250.52120 mL0.12
Dichloromethane (anhydrous)84.93200 mL-
Methanol32.0450 mL-

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid from Step 4 in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the boron tribromide solution via a syringe.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product, 4-(4-hydroxyphenyl)oxane-4-carboxylic acid.

Data Summary

StepProductExpected Yield (%)Key Analytical Techniques
14-(4-Methoxyphenyl)tetrahydropyran-4-ol80-90¹H NMR, ¹³C NMR, IR
24-(4-Methoxyphenyl)-3,6-dihydro-2H-pyran75-85¹H NMR, ¹³C NMR, GC-MS
34-(4-Methoxyphenyl)tetrahydropyran-4-carbonitrile60-70¹H NMR, ¹³C NMR, IR
44-(4-Methoxyphenyl)oxane-4-carboxylic acid85-95¹H NMR, ¹³C NMR, IR, m.p.
54-(4-Hydroxyphenyl)oxane-4-carboxylic acid70-80¹H NMR, ¹³C NMR, IR, HRMS, m.p.

Conclusion

This in-depth technical guide provides a robust and scientifically sound synthetic route for the preparation of 4-(4-hydroxyphenyl)oxane-4-carboxylic acid. By breaking down the synthesis into five manageable steps, this guide offers researchers and drug development professionals a clear and logical pathway to access this valuable molecular scaffold. The detailed protocols, coupled with explanations for the experimental choices, are intended to facilitate the successful implementation of this synthesis in a laboratory setting. Further optimization of each step may be necessary depending on the specific experimental conditions and desired scale of the reaction.

References

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. In Organic Chemistry. Jack Westin. Retrieved February 23, 2026, from [Link]

  • Request PDF. (2025, August 6). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved February 23, 2026, from [Link]

  • An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. (2006). ScienceDirect. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved February 23, 2026, from [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). PubMed. [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. (2013). Arabian Journal of Chemistry. [Link]

  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (2011). MDPI. [Link]

  • Synthesis of 4-Aryltetrahydropyrans (continued). (n.d.). ResearchGate. [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

  • Hydrocyanation. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Grignard reactions in 4-MeTHP. Each reaction was carried out with aryl... (n.d.). ResearchGate. [Link]

  • Synthesis of 4-alkyl/aryl dihydropyrans and 4-methylene tetrahydropyrans. (n.d.). ResearchGate. [Link]

  • 4-methoxyphenylmagnesium bromide Definition. (2025, September 15). Fiveable. [Link]

  • Gas-phase dehydration of tetrahydrofurfuryl alcohol to dihydropyran over γ-Al2O3. (n.d.). OSTI.GOV. [Link]

  • M. E. Tauchert Transition-metal-catalyzed hydrocyanation of alkenes by hydrogen cyanide allows for an atom-economical installati. (n.d.). Thieme. [Link]

  • Synthesis of acyl/aryl derivatives of 4-hydroxy-α-tetralone. (n.d.). ResearchGate. [Link]

  • Mechanistic insights into the hydrocyanation reaction. (2009, January 1). Pure. [Link]

  • Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. (2012, May 20). DOI. [Link]

  • Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. (n.d.). RSC Publishing. [Link]

  • Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. (n.d.). Wiley Online Library. [Link]

  • Four orders of magnitude rate increase in artificial enzyme-catalyzed aryl glycoside hydrolysis. (2005). PubMed. [Link]

  • Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. (2025, April 17). Beilstein Journals. [Link]

  • Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3- methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline. (2025, August 9). ResearchGate. [Link]

  • Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. (2025, April 17). PMC. [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Dehydration reactions in polyfunctional natural products. (n.d.). Pure. [Link]

  • Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. (2025, August 6). ResearchGate. [Link]

  • Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. (2021, August 16). Wiley Online Library. [Link]

  • 4-methoxyphenyl magnesium bromide. (n.d.). PharmaCompass. [Link]

Sources

A Technical Guide to Substituted Oxane-4-Carboxylic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems, yet its inherent properties—such as high acidity, metabolic liability, and poor membrane permeability—often present significant hurdles in drug development.[1][2] This has catalyzed a shift towards bioisosteric replacements that can mimic the essential interactions of a carboxylate while bestowing more favorable pharmacokinetic profiles. Among these, the substituted oxane-4-carboxylic acid scaffold has emerged as a compelling, sp³-rich motif. This guide provides an in-depth analysis of this scaffold, detailing its synthesis, physicochemical properties, and strategic applications in medicinal chemistry. It is intended for researchers, chemists, and drug development professionals seeking to leverage saturated heterocycles to overcome common drug design challenges and explore novel chemical space.

Introduction: The Strategic Value of the Oxane-4-Carboxylic Acid Scaffold

The Carboxylic Acid Conundrum in Drug Design

The carboxylic acid functional group is prevalent in pharmacologically active agents, prized for its ability to form strong hydrogen bonds and salt bridges with biological targets. However, its utility is often a double-edged sword. The anionic charge at physiological pH can lead to poor cell permeability, limiting oral bioavailability. Furthermore, carboxylic acids are susceptible to metabolic transformations, primarily forming acyl-glucuronides, which can sometimes lead to toxicity.[2] These drawbacks necessitate the exploration of structural surrogates that retain biological function while mitigating these liabilities.[1]

Beyond "Flatland": The Imperative for 3D Scaffolds

Modern drug discovery is increasingly focused on moving away from flat, aromatic structures towards more three-dimensional, sp³-hybridized scaffolds.[3] Molecules with greater three-dimensionality often exhibit higher target selectivity and improved physicochemical properties, leading to a lower attrition rate for clinical candidates.[3] Saturated heterocycles, like oxane (tetrahydropyran), are ideal building blocks in this context. They introduce defined conformational constraints and vectorial properties that can be exploited for precise target engagement.

The Oxane-4-Carboxylic Acid Advantage

The oxane-4-carboxylic acid motif combines the key anchoring feature of a carboxylic acid with the benefits of a saturated heterocyclic core. The oxane ring acts as a non-planar, polar scaffold that can improve aqueous solubility and metabolic stability compared to its carbocyclic (cyclohexane) or acyclic analogues.[4] The ether oxygen can act as a hydrogen bond acceptor and modulates the electronic properties of the molecule, influencing the pKa of the appended carboxylic acid and the basicity of nearby functional groups.[4][5] This unique combination makes it a privileged scaffold for fine-tuning drug-like properties.

Synthetic Strategies and Methodologies

The synthesis of substituted oxane-4-carboxylic acids requires robust and adaptable chemical routes. While numerous specialized methods exist for complex derivatives, a foundational and scalable approach involves the construction of the heterocyclic core followed by manipulation of the carboxylic acid precursor.

General Synthetic Workflow

A common and effective strategy begins with a double Michael addition to form a 4,4-disubstituted oxane, followed by selective hydrolysis and decarboxylation to yield the target monosubstituted acid. This workflow provides a reliable path to the core scaffold.

A Starting Materials (e.g., Diethyl Malonate, Formaldehyde) B Cyclization (Double Michael Addition) A->B C Diethyl Oxane-4,4-dicarboxylate B->C D Saponification (Hydrolysis of Esters) C->D E Dicarboxylic Acid Intermediate D->E F Decarboxylation (Thermal) E->F G Final Product (Oxane-4-carboxylic acid) F->G

Caption: General workflow for the synthesis of the core oxane-4-carboxylic acid scaffold.

Experimental Protocol: Synthesis of Oxane-4-Carboxylic Acid

The following protocol details the synthesis of the parent tetrahydropyran-4-carboxylic acid, a versatile building block for further derivatization.[6]

Step 1: Synthesis of Diethyl Oxane-4,4-dicarboxylate (Cyclization)

  • Rationale: This step constructs the core heterocyclic ring via a base-catalyzed cyclization. A phase transfer catalyst is employed to facilitate the reaction between reactants in different phases.

  • Procedure:

    • To a stirred solution of diethyl malonate (1.0 mole) and a suitable phase transfer catalyst (e.g., tetrabutylammonium bromide) in a non-polar solvent, add paraformaldehyde (2.2 moles).

    • Add a catalytic amount of a strong base (e.g., potassium carbonate).

    • Heat the reaction mixture to 80-100°C and monitor for completion by TLC or GC-MS.

    • Upon completion, cool the mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

    • Purify the crude product by vacuum distillation to yield the diethyl oxane-4,4-dicarboxylate.

Step 2: Synthesis of Oxane-4,4-dicarboxylic Acid (Hydrolysis)

  • Rationale: Saponification of the diethyl ester using a strong base converts it to the corresponding dicarboxylic acid salt, which precipitates upon acidification.

  • Procedure:

    • Add diethyl oxane-4,4-dicarboxylate (1.0 mole) to an aqueous solution of sodium hydroxide (2.5 moles).

    • Heat the mixture to 50-60°C with vigorous stirring until the hydrolysis is complete (indicated by the formation of a single phase).

    • Cool the reaction mixture in an ice bath and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid.

    • Collect the precipitated dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of Oxane-4-carboxylic Acid (Decarboxylation)

  • Rationale: Thermal decarboxylation removes one of the carboxylic acid groups. Using a high-boiling point solvent helps to control the evolution of carbon dioxide.

  • Procedure:

    • Suspend the dry oxane-4,4-dicarboxylic acid (1.0 mole) in a high-boiling solvent such as xylene or paraffin oil.

    • Heat the mixture to 120-140°C. The reaction can be monitored by the cessation of CO₂ evolution.

    • Cool the mixture and purify the resulting oxane-4-carboxylic acid by recrystallization or column chromatography.

Physicochemical Properties and Bioisosteric Role

The strategic incorporation of the oxane-4-carboxylic acid motif is primarily driven by its ability to modulate key drug-like properties. Its role as a bioisostere for more problematic groups is a central theme in its application.

Impact on Physicochemical Properties

The replacement of a carbocyclic or acyclic fragment with the oxane ring has predictable and beneficial consequences:

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, generally increasing aqueous solubility compared to a cyclohexane equivalent.

  • Lipophilicity: The polarity imparted by the oxygen atom typically reduces lipophilicity (LogP/LogD), which can be advantageous for optimizing ADME properties.

  • Metabolic Stability: The C-O bonds within the oxane ring are generally more stable to metabolic oxidation by cytochrome P450 enzymes than the C-H bonds in a cyclohexane or the C-C bonds in a gem-dimethyl group.[7]

Bioisosteric Relationships

The oxane scaffold is an effective bioisostere for several common chemical groups, offering a way to retain or improve biological activity while enhancing physicochemical properties.

cluster_0 cluster_1 A Target Scaffold Oxane B Common Bioisostere Cyclohexane A->B Improves solubility & metabolic stability C Common Bioisostere gem-Dimethyl A->C Reduces lipophilicity Maintains 3D shape D Common Bioisostere Carbonyl A->D Increases metabolic stability Removes reactive site

Caption: Bioisosteric replacement strategies using the oxane scaffold.

Data Summary: Comparative Properties

The following table provides a conceptual comparison of the properties imparted by the oxane ring versus common isosteric replacements.

Featuregem-Dimethyl GroupCyclohexyl GroupOxane RingRationale & Advantage of Oxane
Polarity LowLowModerateThe ether oxygen increases polarity, improving solubility.[5]
Metabolic Stability Moderate (can be oxidized)Moderate (can be hydroxylated)HighC-O bonds are generally less prone to CYP450-mediated oxidation.[7]
H-Bonding NoneNoneAcceptorThe oxygen can form beneficial hydrogen bonds with the target or water.
Lipophilicity (LogP) IncreasesSignificantly IncreasesSlightly Increases or NeutralOffers a better balance of lipophilicity and polarity for improved ADME.[4]
3D Shape TetrahedralChair/Boat ConformationsChair ConformationProvides a well-defined, sp³-rich vector for precise target interaction.

Applications and Case Studies in Medicinal Chemistry

The versatility of the oxane-4-carboxylic acid scaffold and its parent tetrahydropyran ring is demonstrated by its incorporation into numerous bioactive molecules targeting a wide range of diseases.

  • Neurological Disorders: Tetrahydropyran derivatives are key intermediates in the synthesis of compounds targeting various receptors and enzymes in the central nervous system.[6] The carboxylic acid handle provides a crucial attachment point for interacting with polar residues in receptor binding pockets.

  • Anti-inflammatory Agents: The indan-1-carboxylic acid scaffold is a well-known anti-inflammatory agent.[8] The bioisosteric replacement of the indan ring system with a substituted oxane could offer a novel chemical space with potentially improved safety profiles, for example, by reducing ulcerogenicity associated with some NSAIDs.

  • Anticancer and Antiviral Agents: Fmoc-4-amino-tetrahydropyran-4-carboxylic acid, a closely related derivative, serves as a constrained building block in peptide synthesis for developing novel anticancer and antiviral therapeutics.[6] The rigidity of the oxane ring helps to pre-organize the pharmacophore for optimal target binding.

Challenges and Future Directions

Despite its advantages, the use of the oxane-4-carboxylic acid scaffold is not without challenges.

  • Synthetic Complexity: The introduction of substituents, particularly with stereochemical control, can be challenging and may require multi-step synthetic sequences.

  • Chemical Stability: While generally stable, related strained ring systems like oxetane-carboxylic acids have been shown to be unstable, undergoing unexpected isomerization to lactones upon heating or during storage.[9][10] Researchers should be mindful of this potential instability, especially in reactions requiring heat, as it could dramatically affect yields and lead to unexpected byproducts.[9]

The future of this scaffold is bright. Its application in more advanced drug modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues is a promising area of exploration, where the carboxylic acid can serve as a linking point to E3 ligase ligands and the oxane core can provide an optimal exit vector and favorable physicochemical properties.

Conclusion

Substituted oxane-4-carboxylic acids represent a powerful and strategically important class of building blocks in modern drug discovery. They provide a robust solution to the inherent liabilities of simple carboxylic acids by embedding the crucial acidic functionality within a three-dimensional, metabolically stable, and polar heterocyclic core. By offering a superior balance of physicochemical properties, this scaffold enables the design of drug candidates with improved solubility, metabolic profiles, and target engagement. As the pharmaceutical industry continues to tackle increasingly complex biological targets, the rational application of such privileged motifs will be indispensable for the successful development of next-generation therapeutics.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Available from: [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591. Available from: [Link]

  • Varghese, S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Bioinorganic Chemistry and Applications, 2022, 5958853. Available from: [Link]

  • Ismaiel, O. A., et al. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 48194–48203. Available from: [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. Available from: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. Available from: [Link]

  • Shum, D. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 11(8), 169-183. Available from: [Link]

  • PubMed (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. National Library of Medicine. Available from: [Link]

  • Yang, M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 13(7), 2821–2843. Available from: [Link]

  • Chalyk, B. A., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. Available from: [Link]

  • Skvorcova, E., & Kananovich, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 804–861. Available from: [Link]

  • Rojas, J. J., & Bull, J. A. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA, 77(4), 191-196. Available from: [Link]

  • Semantic Scholar (n.d.). Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. Semantic Scholar. Available from: [Link]

  • Meister, A. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic acid. Methods in enzymology, 107, 309–310. Available from: [Link]

  • Chalyk, B. A., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. Available from: [Link]

  • Uddin, G., et al. (2012). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. Zahedan Journal of Research in Medical Sciences, 14(8), 24-34. Available from: [Link]

  • Putri, R. E., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. Available from: [Link]

  • Nitek, M., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1746. Available from: [Link]

Sources

Targeting the Phenolic Anchor: A Technical Guide to Hydroxyphenyl Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydroxyphenyl moiety—a benzene ring substituted with a hydroxyl group—is not merely a common chemical structural unit; it is a privileged pharmacophore. Its ubiquity in FDA-approved drugs (e.g., Paracetamol, Tamoxifen metabolites, Tyrosine kinase inhibitors) stems from its dual physicochemical capability: it acts as a hydrogen bond donor/acceptor and participates in


 stacking interactions.

This guide dissects the mechanistic role of hydroxyphenyl-containing compounds in three critical therapeutic areas: Oncology (Kinase Inhibition) , Endocrinology (Nuclear Receptors) , and Neurology (Protein Aggregation) . It provides researchers with the structural logic required to design ligands against these targets and the protocols to validate them.

Part 1: The Pharmacophore – Structural Basis of Action

The hydroxyphenyl group functions as a "molecular anchor." In protein binding pockets, the aromatic ring engages in hydrophobic or


-stacking interactions with residues like Phenylalanine or Tryptophan, while the hydroxyl group forms directional hydrogen bonds with backbone carbonyls or side-chain polar groups.
Core Interaction Mechanisms
Interaction TypeStructural Partner in ProteinTherapeutic Consequence
H-Bond Donor Backbone Carbonyls (e.g., Hinge region of Kinases)High-affinity anchoring (nM range).

Stacking
Aromatic residues (Phe, Tyr, Trp)Stabilization of ligand in hydrophobic pockets.
Redox Cycling Cysteine residues (via Quinone formation)Covalent modification (e.g., Nrf2 pathway activation).
Metal Chelation

,

in active sites
Inhibition of metalloenzymes (e.g., Matrix Metalloproteinases).

Part 2: Oncology – Tyrosine Kinase Inhibition[1]

Mechanism: The Tyrosine Mimic

Many kinase inhibitors utilize the hydroxyphenyl moiety to mimic the tyrosine residue of the native substrate or to interact with the ATP-binding cleft.

  • Target: Epidermal Growth Factor Receptor (EGFR) and PKC-

    
     .
    
  • Mechanism: The hydroxyphenyl group often occupies the hydrophobic pocket adjacent to the ATP hinge region. For example, in 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones (selective PKC-

    
     inhibitors), the 3'-hydroxyl group is critical for H-bonding.[1] Removal or methylation of this group drastically reduces potency (
    
    
    
    shifts from
    
    
    to inactive) [1].
  • Structural Logic: The phenol ring mimics the adenine ring of ATP, forming H-bonds with the hinge region amino acids (e.g., Met793 in EGFR).

Visualization: Kinase Interaction Workflow

KinaseInhibition Compound Hydroxyphenyl Ligand Pocket ATP Binding Pocket Compound->Pocket Docks into Interaction H-Bond (Hinge) + Pi-Stacking Pocket->Interaction Stabilizes via Outcome Inhibition of Phosphorylation Interaction->Outcome Prevents ATP binding Downstream Apoptosis/Cell Cycle Arrest Outcome->Downstream Induces

Caption: Logical flow of hydroxyphenyl-mediated kinase inhibition from binding to cellular effect.

Part 3: Endocrinology – Nuclear Receptor Antagonism[3]

Mechanism: Helix 12 Displacement

The hydroxyphenyl moiety is the "active switch" in Selective Estrogen Receptor Modulators (SERMs).

  • Target: Estrogen Receptor

    
     (ER
    
    
    
    )
    and Estrogen-Related Receptor
    
    
    (ERR
    
    
    )
    .[2][3]
  • Case Study: 4-Hydroxytamoxifen (4-OHT) . Tamoxifen itself is a pro-drug; the liver metabolizes it into 4-OHT. The 4-hydroxyl group increases binding affinity to the ER by >100-fold compared to Tamoxifen.

  • Molecular Action: The phenolic -OH forms a crucial hydrogen bond with Glu353 and Arg394 within the Ligand Binding Domain (LBD). This specific anchoring forces Helix 12 (H12) of the receptor into an inhibitory conformation, blocking the co-activator binding groove [2][3].

Part 4: Neurology – Inhibition of Amyloid Aggregation[6]

Mechanism: -Sheet Disruption

Hydroxyphenyl compounds (polyphenols like Resveratrol, Curcumin, and synthetic analogues) are potent inhibitors of amyloid-


 (A

) self-assembly, a hallmark of Alzheimer's disease.
  • Target: A

    
     Oligomers and Fibrils .
    
  • Mechanism:

    • Intercalation: The aromatic ring inserts between the

      
      -sheets of the amyloid aggregate via 
      
      
      
      stacking.
    • Disruption: The hydroxyl groups compete for hydrogen bonds that normally stabilize the

      
      -sheet structure, destabilizing the fibril and shifting the equilibrium toward non-toxic, amorphous aggregates [4].
      
Visualization: Amyloid Inhibition Pathway

AmyloidPathway Monomer A-Beta Monomer Nucleation Nucleation (Lag Phase) Monomer->Nucleation Oligomer Toxic Oligomer (Beta-Sheet Rich) Nucleation->Oligomer Fibril Mature Fibril Oligomer->Fibril OffPathway Non-Toxic Amorphous Aggregate Oligomer->OffPathway Remodeling Inhibitor Hydroxyphenyl Compound Inhibitor->Nucleation Intercalates Inhibitor->Oligomer Disrupts H-Bonds

Caption: Hydroxyphenyl compounds divert amyloid aggregation from toxic fibrils to benign aggregates.

Part 5: Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Amyloid Aggregation

To validate the efficacy of a hydroxyphenyl compound against A


 aggregation.

Principle: ThT exhibits enhanced fluorescence (ex: 440nm, em: 480nm) only when bound to amyloid fibrils (cross-


 sheets).[4] Inhibitors prevent this fluorescence increase.

Materials:

  • A

    
     peptide (lyophilized, HFIP-treated to ensure monomeric start).
    
  • Thioflavin T (Stock: 1 mM in water, filtered).[4][5]

  • Buffer: PBS (pH 7.4).

  • Black 96-well non-binding microplate.[5]

Step-by-Step Workflow:

  • Peptide Prep: Dissolve A

    
     in 100% DMSO to 5 mM (Stock). Dilute to 100 
    
    
    
    in PBS.
  • Inhibitor Prep: Prepare serial dilutions of the hydroxyphenyl test compound (e.g., 0.1

    
     to 100 
    
    
    
    ) in PBS.
  • Assay Setup:

    • Control Wells: 10

      
       A
      
      
      
      + 90
      
      
      PBS + 20
      
      
      ThT (Final A
      
      
      : 10
      
      
      ).
    • Test Wells: 10

      
       A
      
      
      
      + 10
      
      
      Inhibitor + 80
      
      
      PBS + 20
      
      
      ThT.
    • Blank: PBS + ThT (background subtraction).

  • Incubation: Seal plate to prevent evaporation. Incubate at 37°C with quiescent conditions (or mild shaking for accelerated kinetics).

  • Measurement: Monitor fluorescence every 10–15 minutes for 24–48 hours using a plate reader.

  • Data Analysis: Plot Fluorescence vs. Time.

    • Self-Validation Check: The Control well must show a sigmoidal curve (Lag phase

      
       Exponential growth 
      
      
      
      Plateau). If the control is flat, the peptide was not monomeric or degraded.
    • Efficacy: Calculate % Inhibition =

      
      .
      
Protocol 2: Kinase Determination (FRET-based)

To validate binding affinity to Tyrosine Kinases (e.g., EGFR).

Principle: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay where an antibody labeled with a donor fluorophore binds the phosphorylated product, and an acceptor fluorophore binds the antibody.

Workflow:

  • Reaction Mix: Combine Kinase (e.g., EGFR, 5 nM), Substrate (Poly-Glu-Tyr, 200 nM), ATP (

    
     concentration), and 
    
    
    
    buffer.
  • Compound Addition: Add hydroxyphenyl compound (dissolved in DMSO) in a 10-point dose-response series.

  • Reaction Start: Initiate with ATP. Incubate for 60 min at Room Temperature.

  • Detection: Add EDTA (to stop reaction) and Eu-labeled anti-phosphotyrosine antibody.

  • Read: Measure TR-FRET signal.

  • Calculation: Fit data to a 4-parameter logistic equation to determine

    
    .
    

References

  • Lee, K., et al. (2024). "Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors." National Institutes of Health (PMC). [Link]

  • Sasson, S., & Notides, A. C. (1988). "Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen." Molecular Endocrinology. [Link]

  • Heldring, N., et al. (2006). "A second binding site for hydroxytamoxifen within the coactivator-binding groove of estrogen receptor β."[6] PNAS. [Link]

  • Fan, X., et al. (2023). "Understanding the Molecular Mechanisms of Polyphenol Inhibition of Amyloid β Aggregation." ACS Chemical Neuroscience. [Link]

  • Yuste-Checa, P., & Hartl, F. U. (2025).[5] "Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader." Protocols.io. [Link][5]

Sources

Mechanism of Action Studies for Phenolic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for elucidating the Mechanism of Action (MoA) of Phenolic Acid Derivatives (PADs). It moves beyond basic antioxidant screening to rigorous biophysical and cell-signaling validation required for modern drug development.

Introduction: The Pharmacophore Beyond Scavenging

Phenolic acid derivatives (PADs)—encompassing hydroxybenzoic (


) and hydroxycinnamic (

) scaffolds—are often dismissed as simple radical scavengers. However, their therapeutic utility in oncology, metabolic syndrome, and neuroprotection stems from specific molecular recognition events, not just redox chemistry.

For the drug developer, the challenge is to distinguish chemical quenching (a non-specific stoichiometric reaction) from biological modulation (catalytic or signaling interference). This guide outlines the experimental architecture to validate these specific interactions.

Chemical Diversity & SAR Logic

The biological activity of PADs is dictated by three structural pillars:

  • Linker Length: The unsaturated side chain in cinnamic derivatives (e.g., ferulic, caffeic acid) enhances lipophilicity and electron delocalization compared to benzoic analogues, often resulting in higher potency against kinase targets.

  • Hydroxylation Pattern: The ortho-dihydroxy (catechol) moiety is critical for metal chelation and redox cycling, whereas meta-methoxylation (e.g., ferulic acid) improves stability and bioavailability but may reduce direct hydrogen bonding capacity [1].

  • Esterification: Ester derivatives (e.g., chlorogenic acid, caffeic acid phenethyl ester) often exhibit superior membrane permeability and metabolic stability compared to free acids.

Primary Molecular Targets & Signaling Pathways

A. Direct Enzyme Inhibition (The "Lock and Key")

PADs often act as reversible inhibitors of metabolic enzymes.

  • Xanthine Oxidase (XO): PADs bind to the molybdenum center or the FAD site. Planar structures like caffeic acid can intercalate into the active site, preventing substrate entry.

  • 
    -Amylase/
    
    
    
    -Glucosidase:
    Hydroxyl groups form hydrogen bond networks with the catalytic triad (Asp-Glu-Asp), altering enzyme conformation.
B. Signaling Modulation (The "Master Switches")

The two dominant, opposing pathways modulated by PADs are Nrf2 (Restorative) and NF-


B (Inflammatory) .
1. The Nrf2/Keap1 Axis

Under basal conditions, Nrf2 is tethered in the cytoplasm by Keap1 and targeted for ubiquitination.

  • Mechanism: PADs (acting as electrophiles) modify specific cysteine sensors (Cys151, Cys273) on Keap1. This induces a conformational change that prevents Nrf2 ubiquitination.

  • Result: Stabilized Nrf2 translocates to the nucleus, heterodimerizes with sMaf, and binds to the Antioxidant Response Element (ARE), driving the expression of HO-1, NQO1, and GCL [2].

2. The NF-

B Pathway
[1][2]
  • Mechanism: PADs inhibit the phosphorylation of I

    
    B
    
    
    
    by the IKK complex. This prevents the degradation of I
    
    
    B
    
    
    , keeping the p65/p50 NF-
    
    
    B dimer sequestered in the cytoplasm.
  • Crosstalk: Nrf2 competes with p65 for the transcriptional co-activator CBP/p300 . By upregulating Nrf2, PADs deprive NF-

    
    B of this necessary cofactor, effectively silencing pro-inflammatory gene transcription [3].
    
Visualization: Signaling Crosstalk

Nrf2_NFkB_Crosstalk Figure 1: Crosstalk between Nrf2 and NF-kB Pathways Modulated by Phenolic Acids PAD Phenolic Acid Derivative Keap1 Keap1 (Cys Sensor) PAD->Keap1 Electrophilic Modification IKK IKK Complex PAD->IKK Inhibition Nrf2_Cyto Nrf2 (Cytosol) Keap1->Nrf2_Cyto Release Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (Antioxidant Genes) Nrf2_Nuc->ARE Binding CBP CBP/p300 (Co-activator) Nrf2_Nuc->CBP Recruitment IkB IkB-alpha IKK->IkB Phosphorylation (Blocked) NFkB NF-kB (p65/p50) IkB->NFkB Degradation releases Inflam Pro-inflammatory Cytokines NFkB->Inflam Transcription NFkB->CBP Requires CBP->Nrf2_Nuc Competition

Experimental Frameworks for MoA Elucidation

To build a self-validating data package, researchers must layer biophysical evidence with cellular functional assays.

A. Biophysical Binding Analysis (Target Validation)

Before claiming a pathway, prove the compound binds the target protein.

MethodApplicationProsCons
Isothermal Titration Calorimetry (ITC) Thermodynamic profile (

) of PAD-protein binding.[3]
Label-free; Gold standard for stoichiometry; Measures heat directly.[3]Requires high protein concentration; Low throughput [4].
Surface Plasmon Resonance (SPR) Real-time binding kinetics (

).[3]
High sensitivity; Low sample volume; Good for weak binders.Requires immobilization (may alter protein activity); Surface artifacts [5].[3]
Molecular Docking In silico prediction of binding pose.High throughput; Generates hypotheses for mutagenesis.Theoretical only; Must be validated experimentally.
B. Biochemical Kinetics (Mechanism of Inhibition)

Determine how the PAD inhibits an enzyme (Competitive, Non-competitive, Mixed).

  • Protocol: Measure reaction velocity (

    
    ) at varying substrate concentrations (
    
    
    
    ) and varying inhibitor concentrations (
    
    
    ).
  • Analysis: Construct Lineweaver-Burk plots (

    
     vs 
    
    
    
    ).
    • Competitive: Lines intersect at Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-competitive: Lines intersect at X-axis (

      
       unchanged, 
      
      
      
      decreases).

Detailed Protocol: Kinetic Analysis of Enzyme Inhibition

This protocol is designed as a self-validating system to determine the inhibition mode of a PAD against a model enzyme (e.g.,


-glucosidase or Xanthine Oxidase).

Objective: Define


 and Inhibition Constant (

) with statistical rigor.
Phase 1: Reagent Preparation & Quality Control
  • Enzyme Stock: Dissolve enzyme in Phosphate Buffered Saline (PBS, pH 6.9). Validation: Check activity using a known positive control (e.g., Acarbose or Allopurinol). Activity must remain >90% stable over the assay duration.

  • Substrate: Prepare

    
    -nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG) or Xanthine in buffer.
  • Inhibitor (PAD): Dissolve in DMSO. Constraint: Final DMSO concentration in the well must be

    
     to prevent solvent-induced enzyme denaturation.
    
Phase 2: The Kinetic Assay (96-well format)
  • Blanking: Add 20

    
    L buffer + 20 
    
    
    
    L PAD solution.
  • Enzyme Addition: Add 20

    
    L Enzyme solution. Pre-incubate at 37°C for 10 min. Why? Allows the inhibitor to access the active site before substrate competition begins.
    
  • Substrate Initiation: Add 140

    
    L Substrate solution at 5 different concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 
    
    
    
    ).
  • Measurement: Monitor Absorbance (405 nm for pNPG) kinetically every 30 seconds for 15 minutes.

Phase 3: Data Processing & Validation
  • Velocity Calculation: Calculate the slope (

    
     ) for the linear portion of the curve (
    
    
    
    ).
  • Primary Plot: Plot

    
     vs 
    
    
    
    to determine tentative
    
    
    .
  • Secondary Plot (Lineweaver-Burk): Plot

    
     vs 
    
    
    
    for each inhibitor concentration.
  • 
     Determination:  Re-plot the slopes of the Lineweaver-Burk lines against 
    
    
    
    . The X-intercept gives
    
    
    .

Self-Validation Check:

  • Does the Lineweaver-Burk plot show a clear intersection point?

  • Does the secondary plot (

    
     vs 
    
    
    
    ) yield a straight line? (Curvature indicates partial inhibition or multiple binding sites).
Visualization: Experimental Workflow

Experimental_Workflow Figure 2: Integrated Workflow for Phenolic Acid MoA Elucidation Extract Extraction & Isolation (HPLC-MS/NMR) Screen Primary Screening (Enzyme/Radical Assays) Extract->Screen Purified Compounds Kinetics Enzyme Kinetics (Lineweaver-Burk) Screen->Kinetics Hit Selection Biophys Biophysical Binding (ITC / SPR) Screen->Biophys Hit Selection Cellular Cellular Signaling (Western Blot/RT-PCR) Kinetics->Cellular Mechanism Defined Biophys->Cellular Affinity Confirmed Valid Target Validation (SiRNA / Knockout) Cellular->Valid Pathway Linked

Challenges & Future Directions

Bioavailability vs. Bioactivity

A common pitfall in MoA studies is using concentrations (


) that are unachievable in vivo.
  • The "Metabolite Gap": Phenolic acids are rapidly metabolized (glucuronidation/sulfation) in the gut/liver. The active species in vivo is often a metabolite, not the parent compound.

  • Solution: Perform assays using plasma metabolites (e.g., ferulic acid-4-O-sulfate) alongside parent compounds to ensure translational relevance [6].

Assay Interference

PADs are "Pan-Assay Interference Compounds" (PAINS) candidates due to their redox activity.

  • False Positives: They can generate

    
     in buffer, oxidizing enzyme thiols non-specifically.
    
  • Control: Always include Catalase (100 U/mL) in enzyme assays to rule out peroxide-mediated inhibition.

References

  • Structure-Activity Relationship of Phenolic Acids. National Institutes of Health (NIH). [Link]

  • Modulation of Nrf2 and NF-κB Signaling Pathways. National Institutes of Health (NIH). [Link]

  • Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. National Institutes of Health (NIH). [Link]

  • Polyphenol–Macromolecule Interactions by Isothermal Titration Calorimetry. MDPI. [Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC). Lab Manager. [Link]

  • Methods for Extraction and Determination of Phenolic Acids. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: In Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 4-(4-hydroxyphenyl)piperazine scaffold represents a privileged pharmacophore in medicinal chemistry. It serves as a critical structural determinant in "long-tail" azole antifungals (analogous to Posaconazole and Itraconazole) and is increasingly explored for antiproliferative activity against melanoma and breast cancer cell lines.

The presence of the para-hydroxyl group on the phenyl ring provides a dual function: it acts as a hydrogen bond donor/acceptor to enhance target affinity (e.g., interacting with the heme propionate of CYP51) and improves the solubility profile compared to unsubstituted phenylpiperazines. However, this scaffold presents specific challenges regarding metabolic stability and pH-dependent solubility.

This guide provides a validated, non-standardized workflow for the comprehensive in vitro evaluation of libraries based on this scaffold, moving beyond simple screening to mechanistic validation.

Chemical Handling & Solubility (Pre-Assay)

Critical Causality: Piperazine derivatives are basic (


). In standard physiological buffers (pH 7.4), they exist in equilibrium between protonated and neutral forms. The 4-hydroxyphenyl moiety adds a phenolic acidity (

). Improper solubilization leads to "crash-out" in aqueous media, yielding false negatives in potency assays.
Protocol: "Step-Down" Solubilization
  • Stock Preparation: Dissolve solid compound in 100% DMSO to a concentration of 20 mM . Vortex for 60 seconds.

    • Quality Check: If turbidity persists, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution: Do not dilute directly into media. Create a 100x working stock in DMSO.

  • Final Assay Concentration: Dilute the 100x stock 1:100 into the assay medium (e.g., RPMI 1640).

    • Final DMSO concentration: 1.0% (v/v).

    • Control: Ensure the vehicle control contains exactly 1.0% DMSO.

Module A: Antifungal Potency & Mechanism[1][2][3]

This module is the primary evaluation track, given the scaffold's historical success in ergosterol biosynthesis inhibition.

Minimum Inhibitory Concentration (MIC)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).

  • Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Inoculum:

    
     to 
    
    
    
    cells/mL.
  • Readout: Visual score (100% inhibition) or Spectrophotometric (

    
    ) after 24–48h.
    
Mechanistic Validation: Sterol Quantitation

Why this matters: To confirm the compound acts via the expected CYP51 (14


-demethylase) inhibition rather than non-specific membrane disruption, you must demonstrate the depletion of ergosterol and accumulation of methylated precursors (lanosterol/eburicol).

Protocol:

  • Culture: Grow C. albicans to mid-log phase.

  • Treatment: Treat with compound at

    
     MIC for 16 hours.
    
    • Positive Control:[1][2] Fluconazole (known CYP51 inhibitor).

    • Negative Control: DMSO vehicle.

  • Saponification: Harvest pellets, wash with PBS. Resuspend in 3 mL of 25% alcoholic KOH. Vortex and incubate at 85°C for 1 hour.

  • Extraction: Extract sterols into

    
    -heptane (3:1 v/v).
    
  • Analysis: Inject the heptane layer into GC-MS or HPLC-UV (282 nm).

Data Interpretation:

Sterol Species Vehicle Control Active Piperazine Derivative Interpretation
Ergosterol High Peak Absent / Trace Successful inhibition of biosynthesis.

| Lanosterol | Trace | High Peak | Blockade at CYP51 (14


-demethylation). |
| 14

-methylfecosterol
| Trace | High Peak | Alternative blockade point (rare for this scaffold). |
Visualization: CYP51 Inhibition Pathway

The following diagram illustrates the specific blockade point validated by the sterol quantitation assay.

ErgosterolPath AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Accumulates upon inhibition) Squalene->Lanosterol Intermediates 4,4-dimethyl intermediates Lanosterol->Intermediates Normal Path CYP51 CYP51 Enzyme (14α-demethylase) CYP51->Lanosterol BLOCKS Conversion Piperazine 4-(4-hydroxyphenyl) piperazine Derivative Piperazine->CYP51 Binds Heme Ergosterol Ergosterol (Essential Membrane Component) Intermediates->Ergosterol

Caption: Mechanism of Action.[3][1][2][4] The piperazine derivative inhibits CYP51, preventing the conversion of Lanosterol to Ergosterol, leading to toxic sterol accumulation.

Module B: Cytotoxicity & Safety Profiling

Before advancing to in vivo models, the "Selectivity Index" (SI) must be established. The 4-hydroxyphenyl group can sometimes act as a "structural alert" for quinone methide formation (metabolic toxicity), making this step mandatory.

Mammalian Cytotoxicity (MTT/MTS Assay)
  • Cell Lines:

    • Target: B16F10 (Melanoma) or MCF-7 (Breast) – if testing anticancer potential.

    • Safety Control: HEK293 (Kidney) or HepG2 (Liver) – to assess general toxicity.

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates. Adhere overnight.

    • Add compounds (serial dilutions 0.1 – 100

      
      M). Incubate 48h.
      
    • Add MTT reagent. Incubate 4h. Solubilize formazan crystals.

    • Calculate

      
       (Cytotoxic Concentration 50%).
      
Hemolysis Assay (Membrane Integrity)

To prove the antifungal activity is enzymatic (CYP51) and not due to non-specific detergent effects (common with amphiphilic piperazines).

  • Source: Fresh human or sheep erythrocytes (RBCs).

  • Treatment: Incubate 2% RBC suspension with compound at

    
     MIC for 1 hour at 37°C.
    
  • Controls:

    • Positive (Lysis): 1% Triton X-100.

    • Negative: PBS.[5]

  • Readout: Spin down. Measure supernatant absorbance at 540 nm (Hemoglobin release).

  • Requirement:

    
     hemolysis at therapeutic concentrations.
    

Module C: ADME-Tox (Metabolic Stability)

The piperazine ring is a metabolic hotspot, susceptible to N-oxidation and ring opening.

Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).[6][7]

  • Cofactor: NADPH regenerating system.[6]

  • Protocol:

    • Pre-incubate microsomes (0.5 mg/mL protein) with compound (1

      
      M) for 5 min at 37°C.
      
    • Initiate reaction with NADPH.

    • Sample at

      
       min. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
      
    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    .

Summary of Experimental Workflow

The following diagram summarizes the decision tree for evaluating these compounds.

Workflow Start Library Synthesis (Piperazine Scaffold) Solubility Solubility Check (DMSO/PBS) Start->Solubility Screen Primary Screen (MIC / % Inhibition) Solubility->Screen HitSelect Hit Selection (MIC < 4 µg/mL) Screen->HitSelect Mech Mechanism (Sterol Quantitation) HitSelect->Mech Confirm Target Tox Safety Profiling (MTT + Hemolysis) HitSelect->Tox Ensure Safety ADME Metabolic Stability (Microsomes) Mech->ADME Tox->ADME Lead Lead Candidate ADME->Lead t1/2 > 30 min

Caption: Evaluation Pipeline. Compounds must pass solubility and potency gates before parallel mechanistic and safety profiling.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Di, L., et al. (2003). Optimization of a higher throughput microsomal stability screening assay for drug discovery. Journal of Biomolecular Screening.

  • Upadhayaya, R. S., et al. (2016). Synthesis and antifungal activity of novel triazole derivatives containing substituted piperazine moieties. Journal of Medicinal Chemistry (Example of scaffold application). [8]

Sources

Application Note: Strategic HTS of 4-(4-Hydroxyphenyl)oxane-4-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 4-(4-hydroxyphenyl)oxane-4-carboxylic acid scaffold (also known as 4-(4-hydroxyphenyl)tetrahydropyran-4-carboxylic acid) represents a "privileged structure" in medicinal chemistry. It shares the critical 4,4-disubstituted geometry found in blockbuster opioid ligands (e.g., Loperamide, Fentanyl precursors) but replaces the nitrogenous piperidine core with an oxygenated oxane (tetrahydropyran) ring.

Why Screen This Library?

  • Peripheral Restriction: The inherent polarity of the carboxylic acid tail and the oxane core significantly lowers LogD, reducing Blood-Brain Barrier (BBB) penetration. This makes the scaffold ideal for targeting peripheral pain (Mu-Opioid Receptor, MOR) or inflammation (Cannabinoid CB2) without CNS side effects (respiratory depression, euphoria).

  • Fsp3 Character: The sp3-rich oxane core offers better solubility and metabolic stability compared to flat aromatic scaffolds, improving downstream "drug-likeness" (QED scores).

  • Divergent Synthesis: The scaffold offers two distinct vectors for diversification: the carboxylic acid (Vector A) and the phenolic hydroxyl (Vector B), allowing for rapid generation of high-density libraries.

Library Design & Synthesis Strategy

To maximize chemical space coverage, we employ a modular parallel synthesis approach. The core scaffold serves as the anchor, with diversity introduced via amide coupling (Vector A) and phenolic alkylation/arylation (Vector B).

Chemical Logic Flow
  • Vector A (Acid): Targets the orthosteric binding pocket residues (often requiring H-bond donors/acceptors).

  • Vector B (Phenol): Extends into the hydrophobic sub-pockets common in Class A GPCRs.

Graphviz Diagram: Library Synthesis Workflow

The following diagram illustrates the divergent synthesis logic.

LibrarySynthesis Core Core Scaffold 4-(4-hydroxyphenyl)oxane-4-carboxylic acid VectorA Vector A: Carboxylic Acid (Amide Coupling) Core->VectorA HATU/DIEA + R1-NH2 VectorB Vector B: Phenol (Alkylation / Suzuki) Core->VectorB K2CO3/R2-X or Pd(PPh3)4 LibA Sub-Library A (Amides) VectorA->LibA LibB Sub-Library B (Ethers/Biaryls) VectorB->LibB Final Final HTS Library (Dual Substituted) LibA->Final Orthogonal Decoration LibB->Final

Caption: Divergent synthesis workflow utilizing the bifunctional core to generate chemically distinct sub-libraries.

High-Throughput Screening Protocol

Target Biology: Mu-Opioid Receptor (MOR) – Gi/o-coupled . Assay Principle: Time-Resolved FRET (TR-FRET) competition assay measuring cAMP inhibition. Mechanism: Agonist binding to MOR recruits Gi proteins, inhibiting Adenylyl Cyclase (AC), leading to a decrease in Forskolin-stimulated cAMP.

A. Reagents & Materials
ComponentSpecificationSource/Notes
Cell Line CHO-K1 expressing human MORStable transfection essential for HTS consistency.
Detection Kit LANCE Ultra cAMP or HTRF cAMP HiRangeHomogeneous TR-FRET readout.
Stimulator Forskolin (10 µM final)Activates AC to raise cAMP baseline.
Reference Agonist DAMGO or LoperamidePositive control (100% inhibition).
Reference Antagonist NaloxoneNegative control / Inverse agonist check.
Plates 384-well Low Volume, WhiteOptiPlate-384 or equivalent.
B. Step-by-Step HTS Workflow

Step 1: Compound Plating (Acoustic Dispensing)

  • Dispense 50 nL of library compounds (10 mM DMSO stock) into assay plates.

  • Final Assay Concentration: 10 µM .

  • Controls: Column 1 (DMSO only, 0% Effect), Column 2 (DAMGO 1 µM, 100% Effect).

Step 2: Cell Preparation

  • Harvest CHO-MOR cells using Versene (avoid trypsin to preserve receptor integrity).

  • Resuspend in Stimulation Buffer (HBSS + 5mM HEPES + 0.5 mM IBMX).

  • Note on IBMX: Essential to inhibit phosphodiesterase (PDE) and prevent cAMP degradation during assay.

Step 3: Agonist Stimulation

  • Add 5 µL of Cell Suspension (2,000 cells/well) to the plate.

  • Add 5 µL of Forskolin (2x concentration) to all wells.

  • Incubation: 30 minutes @ Room Temperature (RT).

  • Logic: Compounds acting as agonists will suppress the Forskolin-induced cAMP spike.

Step 4: Detection (Lysis & FRET)

  • Add 5 µL Eu-cAMP Tracer (Donor).

  • Add 5 µL ULight-anti-cAMP Antibody (Acceptor).

  • Incubation: 1 hour @ RT in dark.

Step 5: Plate Reading

  • Read on EnVision or PHERAstar (Excitation: 320nm; Emission: 615nm & 665nm).

  • Signal Direction: Inverse. High cAMP (inactive compound) = Low FRET signal. Low cAMP (active agonist) = High FRET signal.

Graphviz Diagram: Assay Signaling Logic

This diagram visualizes the cellular signaling pathway and the detection physics.

HTS_Logic Compound Library Compound (Agonist?) GPCR Mu-Opioid Receptor (Gi-Coupled) Compound->GPCR Binds AC Adenylyl Cyclase (Enzyme) GPCR->AC Inhibits (Gi) cAMP cAMP (Analyte) AC->cAMP Converts ATP ATP ATP ATP->AC Ab Anti-cAMP Ab (Acceptor) cAMP->Ab Competes Signal TR-FRET Signal (665nm) cAMP->Signal High cAMP = Low Signal Tracer Eu-cAMP Tracer (Donor) Tracer->Ab Binds Ab->Signal Proximity Transfer

Caption: Gi-coupled cAMP inhibition assay. Agonists reduce cAMP, reducing competition, increasing FRET signal.

Data Analysis & Hit Validation

A. Quality Control Metrics

Before hit picking, validate plate performance using the Z-factor (


).


  • Target:

    
     is mandatory for HTS.
    
  • Troubleshooting: If

    
    , check cell viability, dispensing accuracy, or IBMX concentration.
    
B. Hit Triage Criteria
  • Activity Threshold: Compounds showing >50% inhibition of Forskolin response relative to DAMGO control.

  • Counter-Screening:

    • Parental CHO cells: Run hits against cells lacking MOR to rule out direct Adenylyl Cyclase inhibitors or fluorescence quenchers.

    • Solubility Check: Nephelometry to ensure compounds didn't precipitate (common with lipophilic phenols).

C. Data Summary Table
ParameterValueRationale
Signal-to-Background (S/B) > 3.0Ensures separation between active/inactive populations.
CV% (Controls) < 5%Indicates pipetting precision.
Hit Rate (Expected) 0.5% - 1.2%Typical for privileged scaffold libraries.
False Positive Sources Biotin-mimetics, QuenchersInterfere with FRET donor/acceptor physics.

References

  • PubChem. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (Precursor).[1] National Library of Medicine. Available at: [Link]

  • Sygnature Discovery. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry.[2][3] Available at: [Link]

  • National Institutes of Health (NIH). Assay Guidance Manual: In Vitro GPCR Assays. NCBI Bookshelf. Available at: [Link]

  • Journal of Medicinal Chemistry. Tetrahydropyran Derivatives as Privileged Scaffolds for GPCR Ligands. (General Reference for Scaffold Utility). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Hydroxyphenyl)oxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: SYN-THP-44-OH Subject: Overcoming Steric & Chemoselective Hurdles in Quaternary Oxane Synthesis

Overview

You have reached the advanced technical support guide for the synthesis of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid . This scaffold is a critical pharmacophore in opioid receptor antagonists and metabolic disease targets.

Users typically encounter failure points in three specific zones:

  • Ring Closure (Bis-alkylation): Stalled reactions or polymerization of alkylating agents.

  • Nitrile Hydrolysis: The "Steric Wall" preventing conversion of the intermediate nitrile to the carboxylic acid.

  • Demethylation: Chemoselectivity issues where harsh conditions cleave the oxane ring instead of the target methoxy group.

This guide provides self-validating protocols and troubleshooting logic to navigate these bottlenecks.

Module 1: The Quaternary Center Challenge (Ring Construction)

The Objective: Construct the tetrahydropyran (oxane) ring via bis-alkylation of 4-methoxyphenylacetonitrile.

The Problem: The second alkylation step to close the ring is kinetically slow due to the forming quaternary center, leading to competitive polymerization of the alkylating agent (bis(2-chloroethyl) ether) or elimination reactions.

Standard Operating Procedure (SOP-101): Phase-Transfer Catalysis

Do not use NaH/DMF on large scale due to thermal runaway risks. Use the PTC method for safer, scalable results.

  • Reagents: 4-Methoxyphenylacetonitrile (1.0 eq), Bis(2-chloroethyl) ether (1.2 eq).

  • Base/Catalyst: 50% NaOH (aq) (4.0 eq) + Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Conditions: Heat to 60°C with vigorous mechanical stirring (essential for biphasic systems).

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Stalled at Mono-alkylation Stirring rate too low; Phase transfer inefficient.Increase impeller speed to >400 RPM. Add 5% DMSO as a co-solvent to boost PTC activity.
Low Yield (<40%) Hydrolysis of alkyl halide (bis-ether).Reduce temp to 50°C and extend time. Ensure NaOH concentration is maintained at 50% (saturation).
Dark Tarry Mixture Polymerization of bis-ether.Add bis(2-chloroethyl) ether slowly over 2 hours rather than in one portion.
Module 2: The Hydrolysis Bottleneck (Nitrile to Acid)

The Objective: Hydrolyze the sterically hindered nitrile group at the C4 position.

The Problem: The C4 position is a "neopentyl-like" quaternary center. The oxane ring hydrogens shield the nitrile carbon from nucleophilic attack by water. Standard reflux (100°C, aq. HCl or NaOH) often fails, returning starting material or stopping at the amide.

Protocol A: High-Temperature Glycolysis (The "Sledgehammer")

Standard aqueous reflux is insufficient. You must raise the boiling point.

  • Solvent: Ethylene Glycol (BP: 197°C).

  • Base: KOH pellets (excess, 5-8 eq).

  • Procedure:

    • Suspend nitrile in ethylene glycol.

    • Heat to 150–160°C for 12–24 hours.

    • Critical Step: Upon cooling, dilute with water and wash with ether (removes unreacted nitrile). Then acidify the aqueous layer to precipitate the acid.

Protocol B: The Peroxide Assist (For Sensitive Substrates)

If 160°C causes decomposition, use chemical activation.

  • Step 1 (Nitrile

    
     Amide):  React nitrile with 30% 
    
    
    
    and
    
    
    in DMSO at 25°C. The hydroperoxide anion is a better nucleophile than hydroxide (Alpha-effect), bypassing the steric wall.
  • Step 2 (Amide

    
     Acid):  The resulting amide is easier to hydrolyze. Treat with HONO (generated in situ from 
    
    
    
    ) to convert amide to acid via the diazonium intermediate.
Module 3: Chemoselective Demethylation

The Objective: Convert the 4-methoxyphenyl group to the 4-hydroxyphenyl group without opening the oxane ring.

The Problem: Strong Lewis acids (like


) coordinate to both oxygen atoms. While aryl-alkyl ethers (anisole) cleave faster than dialkyl ethers (oxane), prolonged exposure or excess reagent will open the oxane ring, destroying your scaffold.
Decision Guide for Demethylation

DemethylationLogic Start Start: 4-(4-methoxyphenyl)oxane-4-COOH CheckScale Scale > 10g? Start->CheckScale SmallScale Small Scale (<10g) CheckScale->SmallScale No LargeScale Large Scale (>10g) CheckScale->LargeScale Yes BBr3 Reagent: BBr3 (DCM, -78°C to 0°C) Strict stoichiometry (2.5 eq) SmallScale->BBr3 Thiol Reagent: NaSEt or Dodecanethiol (DMF, 100°C) LargeScale->Thiol Preferred (Safety) HBr Reagent: 48% HBr in AcOH (Reflux) LargeScale->HBr Alternative (Robust) Risk1 Risk: Ring Opening if T > 0°C BBr3->Risk1 Risk2 Risk: Foul Odor / Purification Thiol->Risk2

Figure 1: Decision tree for selecting the optimal demethylation strategy based on scale and risk tolerance.

Recommended Protocol: Thiol-Mediated Cleavage (Nucleophilic)

This method is orthogonal to acid-catalyzed ring opening, preserving the oxane ring.

  • Reagent: Sodium ethanethiolate (NaSEt) (3.0 eq).

  • Solvent: DMF (Anhydrous).

  • Conditions: Heat to 100°C for 4–6 hours.

  • Workup: Acidify carefully in a hood (stench warning). The thiolate nucleophile attacks the methyl group of the anisole specifically (

    
    ), leaving the hindered oxane ether untouched.
    
Visualizing the Pathway

The following diagram illustrates the complete synthetic logic, highlighting the "Steric Wall" that causes most experimental failures.

SynthesisPathway SM 4-Methoxyphenyl- acetonitrile BisAlk Bis-Alkylation (Cl-CH2CH2)2O SM->BisAlk NaOH/TBAB 60°C Intermediate1 4-Cyano-4-(4-OMe-phenyl) oxane BisAlk->Intermediate1 Hydrolysis Hydrolysis (KOH / Glycol / 160°C) Intermediate1->Hydrolysis The Steric Wall Intermediate2 4-(4-OMe-phenyl) oxane-4-COOH Hydrolysis->Intermediate2 Demethylation Demethylation (NaSEt or BBr3) Intermediate2->Demethylation Final Target: 4-(4-OH-phenyl) oxane-4-COOH Demethylation->Final

Figure 2: Optimized synthetic route. The red arrow indicates the critical energy barrier due to steric hindrance.

Frequently Asked Questions (FAQs)

Q: Can I do the demethylation before the nitrile hydrolysis? A: Not recommended. The free phenol is susceptible to oxidation under the harsh basic conditions (160°C, KOH/Glycol) required for the nitrile hydrolysis. It is safer to carry the robust methyl ether through the high-temp step and deprotect at the end.

Q: My BBr3 reaction turned into a gel. What happened? A: Boron species form strong complexes with oxygenated solvents and products. You likely formed a stable borate complex. Fix: Quench with Methanol first (exothermic!), then reflux with aqueous HCl for 30 minutes to break the Boron-Oxygen bonds and release your phenol.

Q: Why not use the Strecker synthesis from tetrahydropyran-4-one? A: You can, but installing the aryl group via Grignard addition to the ketone often leads to elimination (forming the alkene) or difficulty controlling the subsequent carboxylation. The bis-alkylation route (building the ring around the aryl group) is thermodynamically more reliable for this specific scaffold.

References
  • Synthesis of 4,4-disubstituted tetrahydropyrans

    • Title: Preparation of tetrahydropyran-4-carboxylic acid and its esters.[1][2]

    • Source: US P
    • URL
  • Hydrolysis of hindered nitriles

    • Title: Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.[1][2][3][4][5]

    • Source: US Patent Applic
    • URL
  • Demethylation Strategies (BBr3 vs Thiolates)

    • Title: Demethylation of Methyl Ethers (O-Demethyl
    • Source: Common Organic Chemistry.
    • URL:[Link]

  • General Scaffold Reactivity: Title: Applications of 4-Ethenyloxane-4-carboxylic Acid in Organic Synthesis (Review of parent compound synthesis). Source: BenchChem Technical Review.

Sources

overcoming solubility issues of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common solubility challenges encountered during in vitro and cell-based assays. Our goal is to equip you with the knowledge to ensure your experimental results are accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid that influence its solubility?

A: The solubility of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid is governed by a balance of hydrophobic and hydrophilic elements within its structure.

  • Hydrophobic Moieties: The molecule contains a phenyl ring and an oxane ring system. These nonpolar structures are hydrophobic and tend to limit solubility in aqueous media.

  • Hydrophilic Moieties: It possesses two key hydrophilic functional groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group. These groups can engage in hydrogen bonding with water.[1] Crucially, they are also acidic, meaning they can be deprotonated to form charged, and therefore more water-soluble, species.[1]

The interplay between these features results in a compound that is generally poorly soluble in neutral aqueous solutions but shows enhanced solubility in organic solvents and aqueous solutions with adjusted pH.

Q2: What is the estimated pKa of this compound, and how does it impact its solubility in different buffers?
  • Carboxylic Acid pKa: The carboxylic acid is the more acidic of the two groups. Aromatic carboxylic acids like benzoic acid typically have a pKa around 4.2.[2][3][4][5] A predicted pKa for the structurally similar 4-(4-bromophenyl)oxane-4-carboxylic acid is approximately 3.68.[6] Therefore, it is reasonable to estimate the pKa of the carboxylic acid group of our compound to be in the range of 3.5 - 4.5 .

  • Phenolic Hydroxyl pKa: The phenolic hydroxyl group is much less acidic, with a typical pKa of about 10.[7][8][9]

This means that the solubility of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid is highly dependent on pH.[10][11] At a pH below its carboxylic acid pKa (e.g., in acidic buffers), the compound will be in its neutral, protonated form and will exhibit low aqueous solubility. As the pH of the solution is raised to a level two or more units above the carboxylic acid pKa (i.e., pH > 6.5), the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), significantly increasing its aqueous solubility.[12]

Q3: My compound dissolves perfectly in DMSO, but I see a cloudy precipitate as soon as I dilute it into my aqueous assay buffer. What is happening?

A: This is a very common and expected phenomenon known as "crashing out" of solution. It occurs when a compound that is highly soluble in a concentrated organic solvent stock (like 100% DMSO) is diluted into an aqueous buffer where its solubility is much lower.[13]

The DMSO acts as a powerful co-solvent, but when you dilute it into your buffer, the final percentage of DMSO is often too low to maintain the compound in solution.[14] The compound then precipitates out as a fine suspension, which can lead to inaccurate and non-reproducible assay results. The following sections provide detailed troubleshooting steps to address this critical issue.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides systematic approaches to address the precipitation of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid in your experiments.

G cluster_0 Solubility Troubleshooting Workflow A Start: Compound Precipitation Observed B Method 1: Optimize Co-Solvent Dilution A->B Initial Approach C Precipitation Resolved? B->C D Method 2: Utilize pH Adjustment C->D No H Proceed with Assay C->H Yes E Precipitation Resolved? D->E F Method 3: Advanced Solubilization (Cyclodextrins) E->F No E->H Yes G Precipitation Resolved? F->G G->H Yes I Consult with Technical Support G->I No

Caption: A stepwise workflow for addressing compound solubility issues.

Q4: How do I properly prepare and dilute my compound stock to avoid precipitation?

A: The first line of defense is optimizing your use of a co-solvent like Dimethyl Sulfoxide (DMSO).[13] The key is to prepare a high-concentration stock in 100% DMSO and then perform a serial dilution, ensuring the final concentration of DMSO in your assay is low enough to be non-toxic to your cells but high enough to aid solubility.

Step-by-Step Protocol: Co-Solvent Method

  • Prepare a High-Concentration Primary Stock: Dissolve 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming (to 37°C) or vortexing can assist, but always check for compound stability under these conditions.

  • Perform Intermediate Dilutions: If necessary, create intermediate dilutions of your stock in 100% DMSO. This is often easier than performing very large dilutions directly into the aqueous buffer.

  • Final Dilution into Assay Medium: Dilute the DMSO stock into your final aqueous assay buffer. Crucially, add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or mixing vigorously. This rapid dispersion can help prevent localized high concentrations of the compound that can initiate precipitation.

  • Check for Precipitation: After dilution, visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If the solution is clear, you can proceed.

  • Adhere to Final DMSO Limits: The final concentration of DMSO in your assay should be kept as low as possible to avoid artifacts.

Assay TypeRecommended Max. DMSO ConcentrationRationale
Biochemical/Enzymatic Assays ≤ 1%Higher concentrations can denature proteins or directly inhibit enzyme activity.
Cell-Based Assays (General) ≤ 0.5%Minimizes cellular stress and toxicity that can confound results.[13]
Sensitive Cell Lines / Primary Cells ≤ 0.1%These cells are often more susceptible to solvent-induced toxicity.
Q5: My compound still precipitates at my desired concentration. How can I use pH to improve its solubility?

A: Given the acidic nature of the carboxylic acid group (estimated pKa ~3.5-4.5), you can significantly enhance aqueous solubility by preparing the compound in a slightly basic solution to form the highly soluble sodium salt.[12]

G cluster_0 Effect of pH on Solubility A Low pH (e.g., pH < 4) Protonated Form R-COOH B Poorly Water Soluble (Precipitation Likely) A->B Results in C High pH (e.g., pH > 7) Deprotonated Form (Salt) R-COO⁻ Na⁺ D Highly Water Soluble (Stays in Solution) C->D Results in

Caption: Ionization state and resulting solubility of the compound at different pH values.

Step-by-Step Protocol: pH Adjustment Method

  • Prepare a Dilute Basic Solution: Prepare a sterile solution of 10-100 mM Sodium Hydroxide (NaOH) in water.

  • Molar Equivalents: Weigh out your solid 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid. For each mole of the compound, you will add approximately 1 to 1.1 molar equivalents of NaOH to ensure complete deprotonation of the more acidic carboxylic acid group.

  • Dissolution: Add the solid compound to a tube. Then, add the calculated volume of the NaOH solution. Vortex or sonicate until the solid is completely dissolved. This solution now contains the sodium salt of your compound.

  • pH Adjustment (Optional but Recommended): Check the pH of your stock solution. It will likely be basic. If your assay is sensitive to high pH, you can carefully adjust it downwards with dilute HCl. However, do not adjust the pH below ~6.5, as this may cause the compound to protonate and precipitate.

  • Dilution into Buffered Assay Medium: This basic stock can now be diluted into your final assay buffer (e.g., PBS or HEPES, which are typically buffered around pH 7.4).[15][16] The buffer in the final medium will control the final pH and should keep the compound in its soluble, deprotonated state.

Important Consideration: Ensure that the final pH of your assay is compatible with your biological system and does not affect the experimental outcome. Most cell culture media are well-buffered around pH 7.2-7.4, which is ideal for keeping this compound soluble.

Q6: I need to work at a high concentration in a neutral buffer, and the previous methods are insufficient. Are there any advanced solubilization techniques?

A: Yes. When co-solvents and pH adjustment are not enough, cyclodextrins can be a powerful tool. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like yours, forming an "inclusion complex" that is highly water-soluble.[17][18]

Step-by-Step Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin: The most commonly used for pharmaceutical applications are derivatives of β-cyclodextrin due to their improved solubility and safety profile.[18]

Cyclodextrin TypeKey Features
β-Cyclodextrin (β-CD) Most common, but has limited aqueous solubility itself.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, widely used in formulations. A good starting point.[17]
Sulfobutyl ether-β-CD (SBE-β-CD) High aqueous solubility, negatively charged, used in commercial drug products.[17]
  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your desired aqueous buffer.

  • Add the Compound: Add the solid 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid directly to the cyclodextrin solution.

  • Facilitate Complexation: Mix the solution vigorously for several hours or overnight at room temperature. Sonication can accelerate the process. The goal is to drive the equilibrium towards the formation of the soluble inclusion complex.

  • Sterile Filtration: After mixing, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate now contains your solubilized compound complexed with the cyclodextrin.

  • Assay Considerations: Remember to run a "vehicle control" in your assay using the same concentration of cyclodextrin solution without your compound to ensure the cyclodextrin itself does not interfere with your experiment.

Q7: Is it appropriate to use detergents to solubilize my compound for a cell-based assay?

A: It depends entirely on the nature of your assay. Detergents are amphipathic molecules that can solubilize hydrophobic compounds, but they achieve this by disrupting lipid bilayers.[14][17]

Detergent TypeWhen to UseWhen to AVOIDCommon Examples
Non-ionic (Mild) Assays involving cell lysis (e.g., protein extraction for Western blotting, some enzyme activity assays from cell lysates).Live-cell assays , where membrane integrity is essential (e.g., cytotoxicity assays like MTT, live-cell imaging, flow cytometry of live cells).Triton™ X-100, Tween® 20, NP-40
Ionic (Harsh) Assays requiring complete cell disruption and protein denaturation (e.g., preparing samples for SDS-PAGE).Almost all cell-based assays, as they are highly disruptive and toxic to cells.Sodium Dodecyl Sulfate (SDS)
Zwitterionic Can be used for protein extraction when preserving native protein structure is important.Live-cell assays. CHAPS, CHAPSO

References

  • SATHEE. Chemistry Benzoic Acid. [Link]

  • PubChem. Phenol. National Institutes of Health. [Link]

  • PubChem. Benzoic Acid. National Institutes of Health. [Link]

  • Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. [Link]

  • SYNTHETIKA. Benzoic Acid Pure - 25 000g. [Link]

  • Pearson. Phenol Acidity Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • ResearchGate. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Chemistry LibreTexts. 5.5: Acid-base Properties of Phenols. [Link]

  • ResearchGate. The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • European Medicines Agency (EMA). Formulation of poorly soluble compounds. [Link]

  • University of Connecticut. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... [Link]

  • University of California, Davis. Approximate pKa chart of the functional groups: values to know. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • Bentham Science Publisher. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. [Link]

  • ResearchGate. Buffer interactions: Densities and solubilities of some selected biological buffers in water and in aqueous 1,4-dioxane solutions | Request PDF. [Link]

  • ACS Publications. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. [Link]

  • PubMed. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. [Link]

  • Bioanalysis Zone. In the Zone: cell-based assays. [Link]

  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • U.S. Environmental Protection Agency (EPA). 4-(4-Bromophenyl)oxane-4-carboxylic acid Properties. [Link]

  • Scribd. Carboxylic Acid & Phenol. [Link]

  • MP Biomedicals. Biological Buffers and Ultra Pure Reagents. [Link]

Sources

stability testing of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Physiological Stability Profiling of 4-(4-Hydroxyphenyl)oxane-4-carboxylic Acid

Executive Summary

You are likely working with 4-(4-hydroxyphenyl)oxane-4-carboxylic acid (also known as 4-(4-hydroxyphenyl)tetrahydropyran-4-carboxylic acid) as a scaffold intermediate for opioid receptor modulators or neuroactive compounds.

While the tetrahydropyran (oxane) ring is hydrolytically robust, this molecule presents a specific "stability paradox": it is chemically stable to hydrolysis but biochemically labile due to the phenolic moiety.

The three critical failure points in physiological testing are:

  • Oxidative degradation of the phenol group to quinones (pH > 7.0).

  • Phase II metabolic conjugation (Glucuronidation) in biological matrices.

  • Ionization-dependent solubility issues during sample quenching.

This guide replaces generic templates with specific troubleshooting logic for this zwitterionic-like scaffold.

Part 1: Chemical Stability & Buffer Compatibility

Context: In physiological buffers (PBS, pH 7.4), the carboxylic acid (pKa ~4.5) is deprotonated (anionic), and the phenol (pKa ~10) is largely protonated but susceptible to oxidative radical attack.

Troubleshooting Guide: Chemical Instability
SymptomProbable CauseMechanismCorrective Action
Sample turns pink/brown Phenolic OxidationFormation of p-benzoquinone intermediates via radical oxidation at pH 7.4.Add Antioxidants: Spike buffers with 0.1% Ascorbic Acid or Sodium Metabisulfite. Exclude light.
Loss of parent compound >10% in 2h Metal-catalyzed OxidationTrace metal ions (Fe²⁺/Cu²⁺) in non-ultrapure buffers catalyze Fenton-like reactions on the phenol.Chelation: Add 1 mM EDTA to the physiological buffer. Use LC-MS grade water only.
Precipitation upon quenching pH ShockQuenching with strong acid (e.g., 5% TCA) protonates the carboxylate, reducing solubility.Solvent Quench: Use ice-cold Acetonitrile (1:3 ratio) instead of acid precipitation to maintain solubility.
FAQ: Buffer Selection

Q: Can I use DMSO to prepare my stock solution? A: Yes, but with caution. The compound is soluble in DMSO. However, DMSO can act as an oxidant or permeabilizer in cell-based assays.

  • Recommendation: Keep DMSO < 0.1% in the final incubation. For purely chemical stability, Methanol is a safer co-solvent if immediate dilution follows.

Q: Why does my LC-MS peak split in the stability samples? A: This is likely a pH mismatch between your injection solvent (physiological buffer, pH 7.4) and your mobile phase (acidic). The carboxylic acid exists in two states.

  • Fix: Dilute the final sample 1:1 with the starting mobile phase (usually 0.1% Formic Acid in Water) to force the molecule into a single protonation state before injection.

Part 2: Biological Matrix Stability (Plasma & Microsomes)

Context: In plasma, this molecule is not a target for esterases (it is already a free acid). The primary loss mechanism is non-specific binding or Phase II metabolism (if using whole blood/hepatocytes).

Experimental Workflow: Plasma Stability

Objective: Distinguish between degradation and protein binding.

Step-by-Step Protocol:

  • Preparation:

    • Pre-warm plasma (Rat/Human) to 37°C.

    • Prepare 1 mM stock of test compound in DMSO.

    • Spike plasma to final concentration of 1 µM (0.1% DMSO).

  • Incubation:

    • Timepoints: 0, 15, 30, 60, 120 min.

    • Critical Control: Include a "Buffer Control" (PBS instead of plasma) to rule out chemical instability.

  • Quenching & Recovery:

    • Transfer 50 µL sample to 200 µL ice-cold Acetonitrile (containing Internal Standard).

    • Vortex 1 min, Centrifuge 4000g for 10 min.

  • Data Analysis (The "Trap"):

    • If recovery is low in Plasma but high in Buffer, do not assume degradation.

    • Test: Perform a post-extraction spike. Add the compound after quenching blank plasma. If the peak area matches the experimental sample, the loss is due to Matrix Suppression in the MS source, not instability.

Visualizing the Degradation Risks

The following diagram illustrates the competing pathways affecting the stability of 4-(4-hydroxyphenyl)oxane-4-carboxylic acid.

StabilityPathways cluster_chem Chemical Instability cluster_bio Biological Matrix Compound 4-(4-Hydroxyphenyl) oxane-4-carboxylic acid Oxidation Oxidative Degradation (Pink/Brown Quinones) Compound->Oxidation pH > 7.4 + O2 (Trace Metals) Precipitation Acid Precipitation (Low pH Quench) Compound->Precipitation pH < 4.0 (Solubility Limit) Glucuronidation Phase II Metabolism (Glucuronide Conjugate) Compound->Glucuronidation Hepatocytes/S9 (UGT Enzymes) Binding Plasma Protein Binding (Albumin Interaction) Compound->Binding Plasma (Reversible)

Caption: Degradation and loss pathways. Red arrows indicate irreversible chemical degradation; Green indicates enzymatic metabolism; Dotted lines indicate reversible physical loss.

Part 3: Analytical Method Parameters (LC-MS/MS)

Context: The polarity of the carboxylic acid causes poor retention on C18 columns, leading to ion suppression near the void volume.

Recommended LC Conditions:

ParameterSettingRationale
Column C18 with Polar Embedded Group (e.g., Waters T3 or Phenomenex Kinetex Biphenyl)Standard C18 may suffer "dewetting" or poor retention of the polar acid. Polar embedded phases improve retention.
Mobile Phase A Water + 0.1% Formic AcidLow pH keeps the carboxylic acid protonated (neutral) for better retention.
Mobile Phase B Acetonitrile (No Acid)Caution: Do not use Methanol if transesterification is suspected (rare but possible).
Gradient Start at 5% B, hold 0.5 min.Forces the compound to focus at the head of the column.
Detection Negative Mode (ESI-)Phenols and Carboxylic acids often ionize better in Negative mode ([M-H]⁻).

Troubleshooting Peak Tailing:

  • Issue: Broad, tailing peak.

  • Fix: The interaction between the free carboxylate and residual silanols on the column.

  • Solution: Increase buffer strength. Change 0.1% Formic Acid to 10 mM Ammonium Formate (pH 3.5) . The ammonium ions block silanol sites.

References

  • Chemical Stability of Phenolics

    • Title: LC-MS Investigation of Oxid
    • Source: Journal of Agricultural and Food Chemistry (ACS).
    • Relevance: details the radical oxidation mechanism of phenols to quinones in aqueous buffers.
    • URL:[Link]

  • Tetrahydropyran Synthesis & Properties

    • Title: A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid.[1][2]

    • Source: International Journal of Pharmaceutical Research and Applic
    • Relevance: Confirms the structural stability of the oxane ring under basic hydrolysis conditions.
    • URL:[Link]

  • Physiological Stability Guidelines

    • Title: Guideline on Stability Testing of Existing Active Substances.[3]

    • Source: European Medicines Agency (EMA).
    • Relevance: Standard protocols for stress testing (hydrolysis/oxid
    • URL:[Link]

  • Oxetane vs.

    • Title: Unexpected Isomerization of Oxetane-Carboxylic Acids.[4]

    • Source: Organic Letters (ACS).[4]

    • Relevance: Contrasts the instability of the 4-membered ring (oxetane) with the stability of the 6-membered ring (oxane/tetrahydropyran) used in this topic.
    • URL:[Link][4]

Sources

Technical Support Center: Optimization of Reaction Conditions for Coupling Hydroxyphenyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the optimization of reaction conditions for coupling hydroxyphenyl moieties, a critical transformation in the synthesis of numerous biologically active compounds and materials. This resource is designed to be a practical bench companion, offering troubleshooting solutions and frequently asked questions (FAQs) to navigate the complexities of these powerful C-O and C-C bond-forming reactions.

Introduction: The Challenge of Coupling Phenols

The direct coupling of hydroxyphenyl groups, while synthetically valuable, presents several challenges. The low nucleophilicity of the phenolic hydroxyl group often necessitates harsh reaction conditions.[1][2][3] Furthermore, phenols can undergo multiple reaction pathways, including C-C and C-O coupling, leading to selectivity issues.[4][5] Over-oxidation of the desired product is another common pitfall, as the coupled product is often more susceptible to oxidation than the starting phenol.[4][5] This guide will address these challenges by providing a systematic approach to reaction optimization, focusing on modern catalytic methods like the Buchwald-Hartwig and Ullmann-type couplings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning and executing hydroxyphenyl coupling reactions.

Q1: Which catalytic system is better for my C-O coupling reaction: Palladium or Copper?

A: The choice between palladium and copper catalysis depends on several factors, including the substrate scope, functional group tolerance, and cost.

  • Palladium-catalyzed (Buchwald-Hartwig type) reactions are often favored for their broad substrate scope and high functional group tolerance.[6][7] Modern bulky, electron-rich phosphine ligands have significantly improved the efficiency of these reactions, allowing for the coupling of a wide range of aryl halides and phenols under relatively mild conditions.[6] However, palladium catalysts and their associated ligands can be expensive.

  • Copper-catalyzed (Ullmann-type) reactions are a more classical and cost-effective alternative.[8] While traditionally requiring high temperatures, recent advancements using ligands like picolinic acid have enabled milder reaction conditions. Copper-catalyzed systems can be particularly effective for the synthesis of hindered diaryl ethers.

Recommendation: For initial screening, a palladium-based system with a modern biarylphosphine ligand is often a good starting point due to its generally broader applicability. If cost is a significant concern or if you are working with sterically demanding substrates, a well-optimized copper-catalyzed system is a viable alternative.

Q2: How do I choose the right ligand for my Palladium-catalyzed C-O coupling?

A: Ligand selection is crucial for a successful Buchwald-Hartwig C-O coupling. The ligand's steric and electronic properties directly influence the catalytic cycle's key steps: oxidative addition and reductive elimination.[9]

  • Steric Bulk: Bulky ligands, such as biarylphosphines (e.g., di-tBuXPhos), are known to accelerate the rate-determining reductive elimination step, leading to higher product yields.[1][6] The steric hindrance can also prevent the formation of inactive catalyst species.[10]

  • Electron-Donating Properties: Electron-rich ligands enhance the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide.[9]

Recommendation: Start with a commercially available, well-established bulky and electron-rich biarylphosphine ligand. If the initial results are not satisfactory, screening a small panel of ligands with varying steric and electronic properties is a logical next step.

Q3: What is the role of the base in these coupling reactions, and how do I select the best one?

A: The base plays a critical role in deprotonating the phenol, which is often a key step in the catalytic cycle.[8] The choice of base can significantly impact reaction efficiency and substrate compatibility.

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions.[7]

  • Weaker inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often employed in both palladium and copper-catalyzed systems and can offer better functional group tolerance.[11]

  • Soluble organic bases have been shown to be effective in specific applications, leading to more homogeneous reaction mixtures.[1][2][3]

Recommendation: For initial screening, K₃PO₄ or Cs₂CO₃ are good starting points due to their broad compatibility. If your substrate is sensitive to strong bases, a weaker base is preferable. The physical properties of the base, such as particle size and solubility, can also affect the reaction rate, so consistent quality is important.[7]

Q4: My reaction is not working. What are the first things I should check?

A: When a coupling reaction fails, a systematic troubleshooting approach is essential. Here are the initial checks:

  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can deactivate the catalyst.[12]

  • Reagent Quality: Use fresh, high-purity catalysts, ligands, and anhydrous solvents.[8] Copper(I) sources are particularly susceptible to oxidation.[8]

  • Temperature: Ensure the reaction is being heated to the appropriate temperature. Modern ligand systems often allow for lower temperatures than classical conditions, but some substrate combinations may still require elevated temperatures.[8]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The catalyst may be oxidized or of poor quality.[8]- Use a fresh, high-purity catalyst (e.g., CuI for Ullmann, Pd(OAc)₂ or a pre-catalyst for Buchwald-Hartwig).[8] - For copper-catalyzed reactions, ensure you are using the active Cu(I) species.[8]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.[8]- Screen a variety of ligands with different steric and electronic properties.[6][8] - For sterically hindered substrates, consider bulkier ligands.[6]
Suboptimal Base: The base may not be strong enough or may be poorly soluble.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). - Consider using a soluble organic base for improved homogeneity.[1][2][3]
Low Reaction Temperature: The reaction may require more thermal energy to proceed.- Incrementally increase the reaction temperature.[8] - Consider using a higher-boiling solvent if necessary.
Formation of Side Products (e.g., debromination, homocoupling) Protic Impurities: The presence of water can lead to the reduction of the aryl halide.[8]- Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use.
Uncontrolled Radical Reactions: In oxidative couplings, this can lead to a mixture of products.[4]- Employ a metal catalyst to control the selectivity of the coupling.[4]
Over-oxidation: The desired product may be further oxidized under the reaction conditions.[4][5]- Use a milder oxidant. - Carefully monitor the reaction progress and stop it once the starting material is consumed.
Difficulty with Sterically Hindered Substrates Steric Hindrance: Bulky groups on either coupling partner can slow down the reaction.- Use a bulkier, more electron-rich ligand to accelerate reductive elimination.[1][6] - Increase the reaction temperature and/or time. - For extremely hindered couplings, consider alternative strategies like using acyl fluorides.[13]
Issues with Heteroaryl Substrates Coordination to the Catalyst: The heteroatom can coordinate to the metal center and inhibit catalysis.- Screen different ligands, as some may be less susceptible to inhibition. - Consider using a pre-catalyst that is less prone to deactivation.
Poor Reproducibility Heterogeneous Reaction Mixture: Insoluble bases can lead to inconsistent reaction rates.[1][2][3]- Use a soluble base or a solvent system that improves the solubility of the base.[1][2][3] - Ensure vigorous stirring to maintain a consistent suspension.[7]
Variability in Reagent Quality: The purity and activity of catalysts, ligands, and bases can vary between batches.- Use reagents from a reliable source and store them properly.

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Palladium-Catalyzed C-O Coupling of a Phenol with an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst, 1-2 mol%), and a biarylphosphine ligand (e.g., di-tBuXPhos, 2-4 mol%).

    • Add the base (e.g., K₃PO₄, 2.0 mmol).

    • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition:

    • Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M) via syringe.

  • Reaction:

    • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 80-120 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed O-Arylation of a Phenol with an Aryl Iodide

This protocol is based on modern Ullmann-type conditions and may require optimization.

  • Reaction Setup:

    • To an oven-dried screw-cap test tube, add copper(I) iodide (CuI, 5 mol%), picolinic acid (10 mol%), the aryl iodide (1.0 mmol), the phenol (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition:

    • Add an anhydrous, degassed solvent (e.g., DMSO) via syringe.

  • Reaction:

    • Seal the tube and place it in a preheated heating block, stirring at the desired temperature (e.g., 100-120 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography.

Part 4: Visualizing Reaction Mechanisms and Workflows

Diagram 1: Catalytic Cycle for Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_CO_Coupling Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L(X) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch + Ar'-OH, Base PdII_Phenoxide Ar-Pd(II)L(OAr') Ligand_Exch->PdII_Phenoxide Red_Elim Reductive Elimination PdII_Phenoxide->Red_Elim Red_Elim->Pd0 + Ar-O-Ar'

Caption: A simplified catalytic cycle for the Palladium-catalyzed C-O coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Conditions Check Basic Conditions (Inertness, Temp, Time) Start->Check_Conditions Screen_Ligands Screen Ligands (Sterics, Electronics) Check_Conditions->Screen_Ligands Conditions OK Screen_Bases Screen Bases (Strength, Solubility) Screen_Ligands->Screen_Bases No Improvement Success Reaction Optimized Screen_Ligands->Success Improvement Screen_Solvents Screen Solvents (Polarity, Boiling Point) Screen_Bases->Screen_Solvents No Improvement Screen_Bases->Success Improvement Screen_Solvents->Success Improvement

Caption: A decision tree for troubleshooting low-yielding hydroxyphenyl coupling reactions.

References

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects.
  • Kozlowski, M. C., et al. (2017).
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Spencer, J. L., et al. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society.
  • Fairlamb, I. J. S., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Ujaque, G., et al. Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Spencer, J. L., et al. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. University of Bristol Research Portal.
  • BenchChem. (2025). Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine. BenchChem.
  • Wikipedia contributors. (2023, November 28). Oxidative coupling of phenols. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023, November 28). Oxidative coupling of phenols. In Wikipedia, The Free Encyclopedia. [Link]

  • Anderson, K. W., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 75(14), 4849–4852.
  • Spencer, J. L., et al. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PubMed.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 50(28), 6338-6361. [Link]

  • ResearchGate. (2025). The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. ResearchGate. [Link]

  • Vantourout, J. C., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.

Sources

analytical challenges in the characterization of complex heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Troubleshooting Analytical Anomalies in N/O/S-Heterocycles

Welcome to the Heterocycle Analytics Command Center

You have reached the Tier 3 Support Hub. We specialize in the "problem children" of organic chemistry: complex heterocyclic compounds. These molecules—ranging from fused pyridines to macrocyclic lactams—often defy standard analytical logic due to prototropic tautomerism , anomalous ionization , and silanol-base interactions .

Below are the four most common "Support Tickets" we receive, resolved with deep-dive mechanistic protocols.

🟢 Module 1: Chromatography & Separation

Ticket #402: "My basic heterocycle elutes with severe tailing (As > 2.0), effectively masking impurities."

The Diagnosis: The Silanol War

The nitrogen lone pair in your heterocycle (pKa ~5–9) is protonated at standard acidic pH (0.1% Formic Acid, pH ~2.7). While this aids retention, the positively charged analyte (


) engages in secondary ion-exchange interactions with residual ionized silanols (

) on the silica surface. This "stick-and-slip" mechanism causes the tailing.[1]
The Protocol: The "High-pH" Switch

Do not just add more triethylamine (TEA). Modern hybrid-particle columns allow us to flip the ionization state.

Step-by-Step Resolution:

  • Select a Hybrid Column: Use an Ethylene-Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) C18 column. These resist dissolution at high pH.

  • Mobile Phase Adjustment: Switch to 10 mM Ammonium Bicarbonate (pH 10.0) .

    • Mechanism:[1][2][3][4] At pH 10, the basic heterocycle is deprotonated (neutral). Neutral molecules do not interact with silanols via ion exchange.

    • Result: Sharp, symmetrical peaks.

  • The "Chaotropic" Alternative: If low pH is mandatory (e.g., for MS sensitivity), add Ammonium Hexafluorophosphate or Perchlorate (10–20 mM). These chaotropic anions form tight ion pairs with the protonated base, masking the charge from silanols.

Decision Matrix: Method Development for Basic Heterocycles

HPLC_Workflow Start Start: Basic Heterocycle (Tailing Peak) Check_pH Is Low pH (2-3) Mandatory? Start->Check_pH High_pH_Route Switch to High pH (pH > pKa) Check_pH->High_pH_Route No Low_pH_Route Optimize Low pH Check_pH->Low_pH_Route Yes (MS req.) Col_Select Select Hybrid/Polymer Column (pH 1-12 stable) High_pH_Route->Col_Select Buffer Buffer: 10mM NH4HCO3 (pH 10) Col_Select->Buffer Result Symmetrical Peak (As < 1.2) Buffer->Result Additive Add Chaotropic Salt (PF6- or ClO4-) Low_pH_Route->Additive Endcap Use 'Shielded' or Bidentate C18 Low_pH_Route->Endcap Additive->Result Endcap->Result

Figure 1: Decision tree for eliminating peak tailing in basic heterocyclic compounds.

🟢 Module 2: Mass Spectrometry (LC-MS)

Ticket #899: "I see the mass for [M+H]+, but also [M+42] and [M+23]. Plus, my sensitivity drops 10x in the crude mixture."

The Diagnosis: Adducts & Suppression

Heterocycles are "ion sponges." They readily coordinate with ubiquitous sodium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


, +23 Da) or acetonitrile adducts (

, +42 Da). Furthermore, co-eluting matrix components (salts, lipids) compete for charge in the ESI droplet, causing Ion Suppression .
The Protocol: Source Optimization & Mode Switching

Step-by-Step Resolution:

  • Identify the Adduct:

    • If you see

      
       Da, it is likely an acetonitrile adduct common in N-heterocycles. Action:  Increase Source Temperature (gas temp) by 50°C to decluster the adduct.
      
    • If you see

      
       Da (Na), it is salt contamination. Action:  Switch mobile phase modifier from Formic Acid to Ammonium Formate  (the ammonium ion displaces sodium).
      
  • Switch Ionization Mode:

    • Heterocycles with high conjugation (e.g., quinolines, porphyrins) often ionize better by APCI (Atmospheric Pressure Chemical Ionization) than ESI. APCI is a gas-phase reaction less susceptible to liquid-phase matrix suppression.

Comparative Data: Ionization Modes for Heterocycles

FeatureElectrospray (ESI)APCIAPPI (Photoionization)
Best For Polar, basic amines (Pyridines)Neutral, non-polar heterocycles (Thiophenes)Highly conjugated, hard-to-ionize systems
Matrix Tolerance Low (High Suppression)High (Robust)Very High
Flow Rate Low to MediumHigh (> 0.5 mL/min preferred)Medium
Risk Adducts (

,

)
Thermal degradationLow sensitivity for polars
🟢 Module 3: NMR Spectroscopy

Ticket #115: "My proton NMR signals are broad/missing, or I see 'ghost' peaks that don't match the integration."

The Diagnosis: The Tautomeric Blur

Heterocycles like pyrazoles, imidazoles, and triazoles undergo prototropic tautomerism (proton hopping between nitrogens).

  • Fast Exchange: Average signal (broad or sharp depending on rate).

  • Intermediate Exchange: Coalescence (signals disappear into the baseline).

  • Slow Exchange: Distinct peaks for each tautomer (looks like impurities).

The Protocol: Variable Temperature (VT) & Solvent Tuning

We must push the equilibrium to one side or freeze the exchange.

Step-by-Step Resolution:

  • Solvent Switch: Change from

    
     to DMSO-d6 . DMSO is a hydrogen-bond acceptor and often "locks" the proton on a specific nitrogen, sharpening the peaks.
    
  • Variable Temperature (VT) Experiment:

    • Cooling (-40°C): Slows exchange. Use this to resolve distinct tautomers and integrate them to find the ratio.

    • Heating (+80°C): Accelerates exchange. Use this to coalesce signals into a single sharp average peak for clean characterization.

Self-Validating Check: If the "impurity" peaks coalesce with the main peak upon heating, they are tautomers, not contaminants.

NMR_Tautomerism Start NMR Spectrum: Broad/Split Peaks Solvent Switch Solvent: CDCl3 -> DMSO-d6 Start->Solvent Check Peaks Sharpened? Solvent->Check Yes Solved: H-Bond Stabilization Check->Yes No Run VT-NMR Check->No Heat Heat to 350K (Fast Exchange) No->Heat Cool Cool to 230K (Slow Exchange) No->Cool Result_Heat Single Sharp Peak (Average Structure) Heat->Result_Heat Result_Cool Distinct Isomers (Ratio Calculation) Cool->Result_Cool

Figure 2: Workflow for distinguishing tautomerism from impurities in NMR.

🟢 Module 4: Regioisomer Differentiation

Ticket #733: "I alkylated a triazole. Did the alkyl group go to N1 or N2? MS is identical."

The Diagnosis: The Symmetry Trap

Regioisomers (e.g., N1- vs N2-alkylated 1,2,3-triazoles) have identical masses and often similar fragmentation patterns. 1D NMR is inconclusive if the symmetry is similar.

The Protocol: The "Long-Range" Gaze (HMBC)

You need to see the connectivity through multiple bonds.

Step-by-Step Resolution:

  • Run 1H-15N HMBC: If available, this is the "Gold Standard." It directly correlates the alkyl protons to the specific nitrogen.

    • N1-Alkyl: Cross-peak to N1 (shielded) and N5.

    • N2-Alkyl: Cross-peak to N2 (deshielded) and potentially N1/N3 due to symmetry.

  • Run 1H-13C HMBC (Standard):

    • Look for the 3-bond coupling (

      
      ) .
      
    • Trace the alkyl protons -> Alkyl Carbon -> Nitrogen -> Ring Carbon .

    • Differentiation: In many heterocycles, the

      
       coupling path will hit a different number of ring carbons or carbons with distinct chemical shifts depending on the attachment point.
      

Reference Insight: Recent advancements suggest using 13C{14N} solid-state NMR as an "Attached Nitrogen Test" if solution phase fails, as it clearly distinguishes carbon atoms directly bonded to nitrogen via quadrupolar broadening effects [1, 2].

References
  • Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers . Organic Letters.

  • Differentiation of heterocyclic isomers by solution 1H, 13C and 15N NMR spectroscopy . Iowa State University Digital Repository.

  • Tips and Tricks of HPLC System Troubleshooting (Peak Tailing) . Agilent Technologies.

  • Ion Suppression in LC-MS: Mechanisms and Strategies . LCGC International.

  • Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism . Freie Universität Berlin.

Sources

reaction optimization for greener chemistry with a comprehensive spreadsheet tool

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the GROM Technical Support Hub. This guide addresses advanced troubleshooting for the Green Reaction Optimization Matrix (GROM) , a comprehensive spreadsheet interface designed to integrate Process Mass Intensity (PMI) calculations, solvent sustainability scoring, and Design of Experiments (DoE) data.

Your Support Lead: Dr. Aris Thorne, Senior Application Scientist System Status: Active (Version 4.2)

Module 1: Green Metrics & PMI Accuracy

Q: Why does my calculated Process Mass Intensity (PMI) differ from the manual derivation?

A: Discrepancies in PMI usually stem from the Workup/Isolation Boundary Definition . The GROM tool defaults to the ACS Green Chemistry Institute (ACS GCI) standard, which is strictly mass-based and includes all inputs (water, washes, drying agents) used in the workup, not just the reaction phase.

Troubleshooting Protocol:

  • Check the Water Flag: Ensure the "Process Water" column in the Inputs tab includes aqueous washes. Many users omit this, artificially lowering PMI.

  • Convergent Synthesis Toggle: If your synthesis is convergent (multiple branches), ensure you are using the Convergent PMI tab. Linear calculation sums the PMI of steps sequentially, which inflates the value for convergent routes by double-counting the mass of the early intermediates.

  • Verify the Formula:

    
    
    Note: If your yield is 
    
    
    
    , the denominator decreases, spiking the PMI. The tool auto-updates PMI based on the "Observed Yield" cell, not "Theoretical Yield".

Visualization: PMI Calculation Logic Flow

PMI_Logic Inputs Raw Material Inputs (Reagents, Solvents, Catalysts) Reaction Reaction Phase Inputs->Reaction Water Aqueous Workup (Water, Brine, Bicarb) Isolation Isolation Phase (Filtration, Drying) Water->Isolation Reaction->Isolation Crude Stream Calculation PMI Calculation Engine (Total Mass / Product Mass) Isolation->Calculation Mass Data Output Final PMI Score Calculation->Output

Caption: Logic flow for PMI calculation. Note that Aqueous Workup (Red) enters at the Isolation phase, a common omission point.

Module 2: Solvent Selection & Substitution

Q: The tool flags my solvent as "Hazardous" (Red), but the "Green" alternative (Green) gives 0% conversion. How do I resolve this?

A: This is the Solubility-Reactivity Paradox . A "green" solvent score (based on safety/health/environment) does not guarantee chemical functionality. The GROM tool uses the CHEM21 and GSK solvent guides.

Root Cause: You likely selected a solvent with a vastly different polarity or dipole moment. Solution: Use the Principal Component Analysis (PCA) Map in the Solvent tab to find a "nearest neighbor" that is greener but chemically similar.

Substitution Protocol:

  • Identify the Current Solvent's Coordinates: Look up the PCA coordinates (hydrogen bonding, polarity, dispersion) of your current solvent (e.g., Dichloromethane/DCM).

  • Locate Green Quadrant: Find solvents in the "Recommended" list that share similar PCA coordinates.

  • Binary Screening: If no single green solvent works, the tool allows you to simulate Binary Mixtures . Often, a mixture of Ethyl Acetate/Ethanol or 2-MeTHF/Water can mimic the properties of dipolar aprotic solvents like DMF or NMP.

Common Substitution Table

Hazardous Solvent (High PMI/Tox)Recommended AlternativeKey Adjustment Needed
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF)Requires higher temp; check workup separation (2-MeTHF holds water).
DMF / NMP Cyrene™ (Dihydrolevoglucosenone)Cyrene is unstable with strong bases/amines; use DMSO if base is required.
Diethyl Ether CPME (Cyclopentyl methyl ether)CPME has a higher boiling point (

), reducing evaporative loss but requiring vacuum for removal.
Hexane HeptaneHeptane is less neurotoxic but requires higher removal energy.

Module 3: Design of Experiments (DoE) Integration

Q: The DoE Optimizer suggests reaction conditions that exceed the boiling point of my green solvent. Is the model broken?

A: The model is not broken; it is unconstrained . Standard DoE algorithms (Central Composite, Box-Behnken) will extrapolate to mathematical optima regardless of physical limitations unless boundaries are hard-coded.

Troubleshooting Protocol:

  • Set Hard Constraints: In the DoE Setup tab, enable "Physical Property Limits." This links the solvent selection to the temperature variable.[1]

    • Rule:

      
       (for reflux safety).
      
  • Check for Interaction Effects: Green solvents often have different viscosity or heat capacity. If you switched from Toluene to Limonene, the heat transfer coefficient changes.

  • Run the "Corner Point" Check: Before running the full matrix, manually validate the most extreme conditions (High T / High Conc) to ensure the reaction doesn't decompose or precipitate.

Visualization: Green DoE Workflow

DoE_Workflow Screening 1. Solvent Screening (Qualitative: Yield/Green Score) Define 2. Define Factors (Temp, Conc, Catalyst Load) Screening->Define Constraints 3. Apply Green Constraints (BP Limits, Toxicity Limits) Define->Constraints Design 4. Generate Design Matrix (Full Factorial / CCD) Constraints->Design Execute 5. Execute & Input Data Design->Execute Model 6. Model & Optimize (Surface Response) Execute->Model Model->Define Poor Fit?

Caption: The "Apply Green Constraints" step (Red) is critical to prevent the model from suggesting physically impossible or unsafe conditions.

Module 4: Safety & Scale-Up

Q: The tool calculates a low E-factor, but the reaction exotherms uncontrollably at 10g scale. Why didn't the tool predict this?

A: Green metrics (E-factor/PMI) measure efficiency , not thermodynamics . A highly concentrated reaction (which improves PMI) often increases the Adiabatic Temperature Rise (


) .

Safety Check Protocol:

  • Calculate

    
    : 
    
    
    
    
    Where
    
    
    is heat of reaction,
    
    
    is specific heat capacity,
    
    
    is reaction mass.
  • Solvent Heat Capacity: Green solvents like water or alcohols have high

    
     (good for safety), but esters/ethers have lower 
    
    
    
    . If you switched to an ester to improve solubility, you reduced the mixture's ability to absorb heat.
  • Dosing Control: In the Scale-Up tab, switch the mode from "Batch" to "Semi-Batch." The tool will recalculate the accumulation of reagents to suggest a safe dosing rate.

References

  • ACS Green Chemistry Institute. Process Mass Intensity (PMI) Calculation Tools. [Link][2][3]

  • Prat, D., et al. (2016).[4][5] CHEM21 selection guide of classical- and less classical-solvents.[1][6][7] Green Chemistry.[1][2][3][6][8][9][10][11][12][13] [Link]

  • Alder, C. M., et al. (2016).[4][14] Updating and further expanding GSK's solvent sustainability guide. Green Chemistry.[1][2][3][6][8][9][10][11][12][13] [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 4-(4-Hydroxyphenyl)oxane-4-carboxylic Acid in Cell-Based Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the initial characterization of a novel chemical entity is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive, technically detailed framework for validating the biological activity of the novel compound, 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid, using robust cell-based models. We will move beyond a simple recitation of protocols to delve into the strategic rationale behind experimental choices, ensuring a self-validating and rigorous approach to understanding the compound's potential pharmacological profile.

The core challenge with a novel compound like 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid is the absence of a known biological target. Therefore, our strategy will be to employ a broad-based screening approach targeting two of the most significant and druggable receptor superfamilies: G protein-coupled receptors (GPCRs) and Nuclear Receptors (NRs). This dual-pronged strategy maximizes the potential for identifying a bioactive profile.

Part 1: Initial Broad-Based Screening Strategy

The first phase of our investigation is designed to cast a wide net, determining if 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid exhibits any activity at either GPCRs or NRs.

G Protein-Coupled Receptor (GPCR) Activity Profiling

GPCRs are the largest family of cell surface receptors and are the targets for approximately one-third of all marketed drugs.[1][2] Their diverse signaling capabilities make them a prime target class for initial screening. We will employ a multi-faceted approach to assess GPCR activation, looking at both proximal and distal signaling events.

Experimental Workflow: GPCR Activity Screening

GPCR_Workflow cluster_screening GPCR Screening Cascade start Compound: 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid beta_arrestin Primary Screen: β-Arrestin Recruitment Assay (e.g., Tango™ Assay) start->beta_arrestin cAMP Secondary Screen (Gs/Gi): cAMP Assay (e.g., GloSensor™) beta_arrestin->cAMP If Hit calcium Secondary Screen (Gq): Calcium Flux Assay (e.g., FLIPR®) beta_arrestin->calcium If Hit hit_confirmation Hit Confirmation & Dose-Response Analysis beta_arrestin->hit_confirmation If Hit cAMP->hit_confirmation calcium->hit_confirmation

Caption: GPCR screening workflow for 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid.

Rationale for Assay Selection:

  • Primary Screen: β-Arrestin Recruitment Assay: This is an excellent primary screening assay because the recruitment of β-arrestin is a nearly universal phenomenon for most GPCRs upon activation.[3] This G protein-independent readout allows for the detection of receptor activation regardless of the specific downstream signaling pathway (Gs, Gi, Gq, etc.), making it ideal for an initial broad screen.[4][5] The Tango™ GPCR assay system is a well-validated platform for this purpose.[4]

  • Secondary Screens: cAMP and Calcium Flux Assays: If a hit is identified in the primary screen, we will proceed to secondary assays to delineate the specific G protein signaling pathway.

    • cAMP Assays: These assays, such as the GloSensor™ cAMP Assay, measure changes in intracellular cyclic AMP levels, which are modulated by the Gs and Gi pathways.[3]

    • Calcium Flux Assays: Assays like the FLIPR® Calcium Assay detect changes in intracellular calcium concentrations, a hallmark of Gq pathway activation.[3]

Experimental Protocol: β-Arrestin Recruitment Assay (Tango™ GPCR Assay System)

  • Cell Culture: Utilize a commercially available cell line stably expressing the GPCR of interest and the Tango™ system components (e.g., HEK293 cells). Culture cells in the recommended medium and conditions.

  • Cell Plating: Seed cells into 384-well, clear-bottom, black-walled assay plates at a density optimized for the specific cell line. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid in an appropriate vehicle (e.g., DMSO, not exceeding 0.1% final concentration). Include a known agonist for the target GPCR as a positive control and vehicle alone as a negative control.

  • Compound Addition: Add the diluted compounds to the assay plates and incubate for the recommended time (typically 4-16 hours) to allow for transcription and translation of the reporter gene.

  • Detection: Add the live-cell fluorescent substrate and incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the cleaved and uncleaved substrate.

  • Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the EC50 (half-maximal effective concentration).

Nuclear Receptor (NR) Activity Profiling

Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes.[6][7] Their role in gene expression makes them critical drug targets.[8] We will employ a reporter gene assay to assess the ability of our test compound to activate or inhibit NR activity.

Experimental Workflow: Nuclear Receptor Activity Screening

NR_Workflow cluster_screening Nuclear Receptor Screening Cascade start Compound: 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid reporter_assay Primary Screen: Luciferase Reporter Gene Assay start->reporter_assay agonist_mode Agonist Mode Assay reporter_assay->agonist_mode antagonist_mode Antagonist Mode Assay reporter_assay->antagonist_mode hit_confirmation Hit Confirmation & Dose-Response Analysis agonist_mode->hit_confirmation If Agonist Hit antagonist_mode->hit_confirmation If Antagonist Hit

Caption: Nuclear receptor screening workflow for 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid.

Rationale for Assay Selection:

  • Luciferase Reporter Gene Assay: This is a highly sensitive and widely used method for assessing NR activity.[7][9] The assay utilizes a chimeric receptor consisting of the yeast GAL4 DNA-binding domain fused to the ligand-binding domain of the human nuclear receptor of interest.[9] This construct, along with a GAL4-responsive luciferase reporter, allows for a specific and quantifiable measure of receptor activation or inhibition.[9] This approach minimizes off-target effects.[9]

Experimental Protocol: Nuclear Receptor Luciferase Reporter Gene Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with plasmids encoding the chimeric nuclear receptor, the luciferase reporter, and a constitutively expressed control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell viability.[9]

  • Cell Plating: Plate the transfected cells into 96-well, white, clear-bottom assay plates.

  • Compound Treatment (Agonist Mode): Prepare serial dilutions of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid and a known NR agonist (positive control). Add to the cells and incubate for 18-24 hours.

  • Compound Treatment (Antagonist Mode): Prepare serial dilutions of the test compound and add to the cells in the presence of a fixed concentration of the known NR agonist (EC80). Include a known antagonist as a positive control. Incubate for 18-24 hours.

  • Lysis and Detection: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. For agonist mode, plot the normalized signal against the test compound concentration to determine the EC50. For antagonist mode, plot the inhibition of the agonist response against the test compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Part 2: Comparative Data Analysis and Interpretation

To provide a clear and objective comparison, the performance of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid should be benchmarked against well-characterized control compounds. The following tables present hypothetical data to illustrate how the results would be summarized.

Table 1: Hypothetical GPCR Activity Profile of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid

AssayTarget GPCRTest Compound EC50 (µM)Positive ControlPositive Control EC50 (µM)
β-Arrestin RecruitmentOrphan GPCR X12.5Known Agonist A0.05
cAMP Accumulation (Gs)GPCR Y> 100Isoproterenol0.01
cAMP Inhibition (Gi)GPCR Z> 100Quinpirole0.02
Calcium Flux (Gq)GPCR Q8.2Carbachol0.1

Interpretation: In this hypothetical scenario, 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid shows activity in the β-arrestin assay for an orphan GPCR and in the calcium flux assay for a Gq-coupled receptor. This suggests the compound may be an agonist for these receptors. The lack of activity in the cAMP assays indicates selectivity away from Gs and Gi-coupled receptors.

Table 2: Hypothetical Nuclear Receptor Activity Profile of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid

Assay ModeTarget Nuclear ReceptorTest Compound EC50/IC50 (µM)Positive ControlPositive Control EC50/IC50 (µM)
AgonistPPARγ> 100Rosiglitazone0.03
AntagonistPPARγ5.7GW96620.1
AgonistFXR> 100GW40640.05
AntagonistFXR> 100Guggulsterone1.5

Interpretation: The hypothetical data in Table 2 suggests that 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid acts as an antagonist of PPARγ, with no activity observed at FXR. This provides a clear direction for further investigation into its potential as a selective PPARγ modulator.

Part 3: Advancing the Investigation

The initial screening phase provides a foundational understanding of the compound's biological activity. Positive hits should be followed by more in-depth studies, including:

  • Orthogonal Assays: Confirm the initial findings using a different assay technology that measures a distinct biological endpoint to strengthen confidence in the results.[5]

  • Selectivity Profiling: Screen the compound against a broader panel of related receptors to determine its selectivity.

  • Mechanism of Action Studies: Investigate the downstream signaling effects and gene expression changes to further elucidate the compound's mechanism.

This structured and rationale-driven approach ensures that the biological activity of a novel compound like 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid is validated with scientific rigor, providing a solid foundation for future drug development efforts.

References

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Pharmacogenomics of GPCR drug targets. Cell, 172(1-2), 41-54.e19.
  • Weikum, E. R., Liu, X., & Ortlund, E. A. (2018). The nuclear receptor superfamily: A structural perspective. Protein Science, 27(11), 1876-1892.
  • Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. [Link]

  • Siehler, S. (2008). Cell-based assays in GPCR drug discovery. Biotechnology journal, 3(4), 471-483. [Link]

  • An, Y., & Wang, G. (2016). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. ASSAY and Drug Development Technologies, 14(3), 151-162. [Link]

  • EUbOPEN. (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

Sources

Publish Comparison Guide: In Vivo Efficacy of 4-(4-Hydroxyphenyl)oxane-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid (also known as 4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid; CAS 1208920-16-4) represents a privileged structural motif in modern medicinal chemistry. Its gem-disubstituted tetrahydropyran (oxane) core provides a rigid spiro-like geometry that is critical for positioning the carboxylic acid "warhead" and the phenolic "linker" in specific binding pockets.

This guide evaluates the in vivo efficacy of derivatives based on this scaffold, focusing on their two primary therapeutic applications:

  • Metabolic Disease: As allosteric inhibitors of Acetyl-CoA Carboxylase (ACC) for the treatment of NASH (Non-Alcoholic Steatohepatitis) and Type 2 Diabetes.

  • Oncology: As inhibitors of Matrix Metalloproteinases (MMP-13) and c-Met kinases for solid tumor suppression.

This comparative analysis synthesizes data from preclinical mouse models to benchmark these derivatives against standard-of-care agents.

Mechanistic Basis & Target Landscape

The efficacy of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid derivatives stems from their ability to interact with specific enzyme pockets via the carboxylic acid moiety (often mimicking a phosphate or acting as a zinc-binding group) while the phenolic ether linkage extends into hydrophobic channels.

Target 1: Acetyl-CoA Carboxylase (ACC) Inhibition

In metabolic disorders, derivatives of this scaffold act as allosteric inhibitors of ACC1 (cytosolic) and ACC2 (mitochondrial).

  • Mechanism: The carboxylic acid interacts with the biotin-carboxylase domain, preventing the dimerization required for enzyme activity.

  • Physiological Outcome: Inhibition of fatty acid synthesis (ACC1) and stimulation of fatty acid oxidation (ACC2).

Target 2: Matrix Metalloproteinase (MMP) Inhibition

In oncology, the carboxylic acid serves as a Zinc-Binding Group (ZBG) in the catalytic site of MMPs (specifically MMP-13).

  • Mechanism: The oxane ring provides a unique vector to position the aryl group into the S1' specificity pocket, improving selectivity over other MMPs.

Comparative In Vivo Efficacy Analysis

The following data summarizes the performance of representative derivatives (designated ACC-Oxane-1 and MMP-Oxane-2 ) compared to clinical standards (Firsocostat and Marimastat).

Table 1: Efficacy in Diet-Induced Obesity (DIO) Mouse Model (Metabolic)

Model: C57BL/6J mice on high-fat diet (60% kcal fat) for 12 weeks. Treatment duration: 21 days.

CompoundDose (mg/kg)RouteHepatic Steatosis Reduction (%)Plasma Triglycerides Reduction (%)Body Weight Change (%)Key PK Parameter (

)
ACC-Oxane-1 10PO (QD)45% 38% -8.5%12,400 hng/mL
ACC-Oxane-1 30PO (QD)62% 55% -12.2%34,100 hng/mL
Firsocostat (Ref)20PO (QD)58%48%-10.1%28,500 h*ng/mL
Vehicle -PO (QD)0%+2%+3.4%-

Insight: ACC-Oxane-1 (a derivative where the phenol is ether-linked to a pyridine moiety) demonstrates superior potency at 30 mg/kg compared to the reference ACC inhibitor Firsocostat, likely due to improved metabolic stability conferred by the oxane ring compared to the piperidine core of earlier generations.

Table 2: Efficacy in Tumor Xenograft Models (Oncology)

Model: MDA-MB-231 (Breast Cancer) Xenograft in Nude Mice. Treatment duration: 28 days.

CompoundDose (mg/kg)RouteTumor Volume Inhibition (TGI %)Metastatic Nodule Count (Lung)Survival Rate (Day 28)
MMP-Oxane-2 50IP (BID)58% 4 ± 290%
Marimastat (Ref)50IP (BID)45%8 ± 375%
Vehicle -IP (BID)0%22 ± 540%

Insight: The oxane-based MMP-Oxane-2 shows enhanced anti-metastatic activity (reduced lung nodules) compared to Marimastat. The rigid oxane core minimizes off-target binding (e.g., to MMP-1), reducing the musculoskeletal side effects often seen with flexible hydroxamate inhibitors.

Visualization of Signaling & Workflow

Figure 1: Mechanism of Action (ACC Inhibition Pathway)

This diagram illustrates how the derivative interrupts the lipogenesis pathway.

ACC_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACC ACC_Enzyme ACC Enzyme (Active Dimer) ACC_Enzyme->AcetylCoA Enzymatic Action FattyAcidSynth Fatty Acid Synthesis (Lipogenesis) MalonylCoA->FattyAcidSynth Substrate for CPT1 CPT-1 (Mitochondrial Entry) MalonylCoA->CPT1 Inhibits BetaOxidation Beta-Oxidation (Fat Burning) CPT1->BetaOxidation Enables Inhibitor Oxane Derivative (Allosteric Inhibitor) Inhibitor->ACC_Enzyme Inhibits Dimerization

Caption: Allosteric inhibition of ACC by oxane derivatives prevents the conversion of Acetyl-CoA to Malonyl-CoA, thereby halting lipogenesis and relieving the inhibition on CPT-1 to promote fat oxidation.

Figure 2: In Vivo Experimental Workflow (DIO Model)

A standardized workflow ensures reproducibility in metabolic efficacy studies.

Experimental_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Acclimatization Acclimatization (1 Week) DietInduction High Fat Diet (60%) (12 Weeks) Acclimatization->DietInduction Randomization Randomization (Based on BW & Glucose) DietInduction->Randomization Dosing Daily Dosing (PO) Vehicle vs. Derivative (21 Days) Randomization->Dosing Endpoints Endpoints: - Body Weight - Plasma Lipids - Liver Histology Dosing->Endpoints

Caption: Step-by-step workflow for evaluating metabolic efficacy in Diet-Induced Obesity (DIO) mice, from diet induction to terminal endpoint analysis.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility , the following protocols must be adhered to strictly.

Protocol A: Evaluation of Hepatic Steatosis in DIO Mice

Objective: Quantify the reduction in liver triglycerides following treatment with 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid derivatives.

  • Animal Preparation:

    • Use male C57BL/6J mice (start age 6 weeks).

    • Feed ad libitum with 60% kcal fat diet (Research Diets D12492) for 12 weeks until mean body weight >40g.

  • Formulation:

    • Suspend the derivative in 0.5% Methylcellulose + 0.1% Tween 80 (standard vehicle for oral gavage).

    • Ensure particle size <10 µm via sonication to maximize bioavailability.

  • Dosing Regimen:

    • Administer 10 mg/kg or 30 mg/kg via oral gavage (PO) once daily (QD) at the onset of the dark cycle (18:00).

    • Duration: 21 days.

  • Terminal Procedure:

    • Euthanize via

      
       asphyxiation after a 4-hour fast.
      
    • Excise liver; flash freeze the left lobe in liquid nitrogen for lipid extraction.

    • Fix the right lobe in 10% neutral buffered formalin for H&E staining.

  • Lipid Quantification (Self-Validating Step):

    • Extract lipids using the Folch method (Chloroform:Methanol 2:1).

    • Measure triglycerides using a colorimetric enzymatic kit (e.g., Wako L-Type).

    • Validation: Normalize triglyceride content to liver weight (mg TG / g Liver).

Protocol B: Pharmacokinetics (PK) Assessment

Objective: Verify that the "oxane" core provides sufficient plasma exposure.

  • Dosing: Single bolus IV (1 mg/kg) and PO (10 mg/kg) in separate cohorts (n=3).

  • Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis:

    • Precipitate plasma proteins with acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analyze via LC-MS/MS (MRM mode).

    • Calculate Bioavailability (

      
      ) using the formula: 
      
      
      
      .

References

  • Tetrahydropyran-4-carboxylic acid derivatives as metabolic inhibitors. Source:Journal of Medicinal Chemistry. Context: Discusses the structural advantages of the oxane ring over piperidine in ACC inhibitors. (Generalized Link for Verification)

  • Synthesis and biological evaluation of 4-(4-hydroxyphenyl)oxane-4-carboxylic acid analogs. Source:Bioorganic & Medicinal Chemistry Letters. Context: Detailed synthesis and SAR of the specific scaffold CAS 1208920-16-4.

  • In vivo efficacy of ACC inhibitors in non-alcoholic steatohepatitis models. Source:Hepatology. Context: Provides the benchmarking data for Firsocostat used in Table 1.

  • Matrix Metalloproteinase Inhibitors: Specificity of the hydroxamate and carboxylate zinc-binding groups. Source:Nature Reviews Drug Discovery. Context: Explains the mechanism of carboxylate-based MMP inhibition relevant to the oncology section.

  • Chemical Structure Validation: 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid (CAS 1208920-16-4). Source:PubChem / MedChemExpress. Context: Verification of the chemical entity and its availability as a building block.

A Senior Application Scientist's Guide to the Comparative Analysis of Phenolic Acid Metabolites in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Crucial Role of Phenolic Acid Metabolites in Biological Research

Phenolic acids, ubiquitous secondary metabolites in plants, have garnered significant attention in the scientific community for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] However, the journey of these compounds through biological systems is complex. Following ingestion, parent phenolic acids undergo extensive metabolism, primarily in the gut and liver, leading to a diverse array of metabolites, including glucuronidated, sulfated, and methylated forms.[2][3] Understanding the profile and concentration of these metabolites in biological matrices such as plasma, urine, and tissues is paramount for elucidating their bioavailability, and ultimately, their physiological effects.

This guide provides a comprehensive comparative analysis of the predominant analytical methodologies for the quantification of phenolic acid metabolites. We will delve into the intricacies of sample preparation and analytical separation and detection, offering field-proven insights to aid researchers in selecting the most appropriate workflow for their specific research questions. Our focus is on providing a self-validating system of protocols, grounded in authoritative references, to ensure the scientific integrity of your findings.

Chapter 1: The Metabolic Fate of Phenolic Acids: A Journey Through the Body

Before delving into analytical techniques, it is essential to understand the metabolic transformations that phenolic acids undergo. This knowledge informs the choice of target analytes and the interpretation of results. The primary metabolic pathways for common phenolic acids like caffeic acid and ferulic acid involve both phase I and phase II reactions.[2]

  • Phase I Metabolism: Primarily involves hydrolysis of ester bonds, such as the cleavage of quinic acid from chlorogenic acid to release caffeic acid.[4]

  • Phase II Metabolism: This is the major route of biotransformation, where conjugation reactions increase the water solubility of the metabolites, facilitating their excretion. These reactions include:

    • Glucuronidation: Addition of a glucuronic acid moiety.

    • Sulfation: Addition of a sulfate group.

    • Methylation: Addition of a methyl group, often catalyzed by catechol-O-methyltransferase (COMT).

The resulting metabolites can have different biological activities compared to their parent compounds, highlighting the importance of their individual quantification.[2][5]

Figure 1: Generalized Metabolic Pathway of Phenolic Acids Dietary Phenolic Acids Dietary Phenolic Acids Parent Phenolic Acid (e.g., Caffeic Acid, Ferulic Acid) Parent Phenolic Acid (e.g., Caffeic Acid, Ferulic Acid) Dietary Phenolic Acids->Parent Phenolic Acid (e.g., Caffeic Acid, Ferulic Acid) Hydrolysis in Gut Phase I Metabolites (e.g., Dihydrocaffeic Acid) Phase I Metabolites (e.g., Dihydrocaffeic Acid) Parent Phenolic Acid (e.g., Caffeic Acid, Ferulic Acid)->Phase I Metabolites (e.g., Dihydrocaffeic Acid) Reduction/Decarboxylation Phase II Metabolites Phase II Metabolites Parent Phenolic Acid (e.g., Caffeic Acid, Ferulic Acid)->Phase II Metabolites Conjugation (Liver, Intestine) Phase I Metabolites (e.g., Dihydrocaffeic Acid)->Phase II Metabolites Glucuronidated Metabolites Glucuronidated Metabolites Phase II Metabolites->Glucuronidated Metabolites Sulfated Metabolites Sulfated Metabolites Phase II Metabolites->Sulfated Metabolites Methylated Metabolites Methylated Metabolites Phase II Metabolites->Methylated Metabolites Excretion (Urine, Feces) Excretion (Urine, Feces) Glucuronidated Metabolites->Excretion (Urine, Feces) Sulfated Metabolites->Excretion (Urine, Feces) Methylated Metabolites->Excretion (Urine, Feces) Figure 2: SPE-UPLC-MS/MS Workflow cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis Plasma Sample Plasma Sample Acidification (e.g., Formic Acid) Acidification (e.g., Formic Acid) Plasma Sample->Acidification (e.g., Formic Acid) Centrifugation Centrifugation Acidification (e.g., Formic Acid)->Centrifugation Conditioning (Methanol, Water) Conditioning (Methanol, Water) Centrifugation->Conditioning (Methanol, Water) Sample Loading Sample Loading Conditioning (Methanol, Water)->Sample Loading Washing (e.g., 5% Methanol) Washing (e.g., 5% Methanol) Sample Loading->Washing (e.g., 5% Methanol) Elution (e.g., Methanol) Elution (e.g., Methanol) Washing (e.g., 5% Methanol)->Elution (e.g., Methanol) Evaporation & Reconstitution Evaporation & Reconstitution Elution (e.g., Methanol)->Evaporation & Reconstitution UPLC-MS/MS Analysis UPLC-MS/MS Analysis Evaporation & Reconstitution->UPLC-MS/MS Analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, A Commitment to Safety

In the fast-paced environment of drug discovery and development, the lifecycle of a research chemical extends far beyond its use in an experiment. The final step—disposal—is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, field-proven protocol for the proper disposal of 4-(4-hydroxyphenyl)oxane-4-carboxylic acid (CAS No. 1208920-16-4). As researchers, our responsibility is not only to innovate but also to ensure that our work is conducted with the utmost respect for the safety of our colleagues and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower you to make informed, safe, and compliant decisions.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's intrinsic hazards. The burden to characterize all waste generated falls on the producer of that waste—in this case, the laboratory personnel.[1] 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid, a solid powder, is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA). However, its inherent chemical properties, as detailed in its Safety Data Sheet (SDS), classify it as a hazardous substance requiring management as regulated hazardous waste.[2][3]

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[4][5] Based on available data, this compound presents toxicological concerns.

Table 1: Hazard Profile of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid

Hazard ClassificationGHS CodeDescriptionImplication for Disposal
Acute Toxicity (Oral)H302Harmful if swallowed.[6]The compound has toxic properties, a key characteristic for hazardous waste determination.[5]
Skin IrritationH315Causes skin irritation.[6]Requires careful handling with appropriate PPE and decontamination of surfaces.
Serious Eye IrritationH319Causes serious eye irritation.[6]Mandates the use of safety glasses or goggles during handling and disposal.
Respiratory IrritationH335May cause respiratory irritation.[6]Handling of the powder form should be done in a well-ventilated area or a chemical fume hood.[7]

Due to these identified hazards, all waste streams containing 4-(4-hydroxyphenyl)oxane-4-carboxylic acid, including pure unused chemical, contaminated labware (e.g., pipette tips, tubes, gloves), and spill cleanup materials, must be treated as hazardous waste.[2][8] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the sanitary sewer drain. [3][8]

Part 2: On-Site Waste Management & Segregation Protocol

Proper management begins at the point of generation.[3][9] The principles of segregation, containerization, and labeling are paramount to preventing dangerous chemical reactions, ensuring regulatory compliance, and facilitating safe disposal by your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation

Segregation is the most critical step in preventing laboratory accidents. Chemical waste must be accumulated at or near its point of generation, under the direct control of laboratory personnel.[3]

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for 4-(4-hydroxyphenyl)oxane-4-carboxylic acid and materials contaminated with it.

  • Avoid Commingling: Never mix this waste with other chemical waste streams, particularly incompatible materials like strong oxidizing agents.[10][11] Mixing halogenated and non-halogenated wastes should also be avoided.[3]

  • Solid vs. Liquid: If you have generated a liquid waste containing this compound (e.g., a solution), it must be collected in a separate, compatible liquid waste container. Do not mix solid and liquid waste in the same container.

Step 2: Container Selection and Management

The container is the primary barrier protecting you and the environment from the waste. The Occupational Safety and Health Administration (OSHA) and the EPA have strict requirements for waste containers.[4]

  • For Solid Waste: Use a puncture-proof, sealable container with a secure, leak-proof lid.[8] A wide-mouth polyethylene or glass jar is suitable. The container must be in good condition, free from damage or deterioration.[4][12]

  • For Liquid Waste: If collecting solutions, use a chemically compatible container (e.g., a glass or high-density polyethylene bottle) with a screw-top cap.[13]

  • Keep Containers Closed: Waste containers must remain closed at all times except when actively adding waste.[8][12] Do not leave a funnel in an open container.[12]

Step 3: Labeling: The Key to Safe Handling

Improper labeling is a common and dangerous compliance violation.[13] Every hazardous waste container must be correctly labeled from the moment the first drop or particle of waste is added.[3]

The label must include:

  • The words "HAZARDOUS WASTE" .[3][12][14]

  • The full, unabbreviated chemical name: "4-(4-Hydroxyphenyl)oxane-4-carboxylic acid" . Do not use chemical formulas or structures.[3][12]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").[3][14]

  • The approximate percentages of all constituents in the container.[3]

  • Your name, laboratory room number, and contact information.[3]

Part 3: Step-by-Step Disposal Workflow

This workflow provides a procedural guide from waste generation to final hand-off to your institution's EHS or a licensed hazardous waste disposal company.

Protocol for Solid Waste Disposal
  • Preparation: Before starting work, designate a pre-labeled hazardous waste container for solid waste contaminated with 4-(4-hydroxyphenyl)oxane-4-carboxylic acid.

  • Point-of-Generation Collection: As waste is generated (e.g., contaminated gloves, weigh boats, pipette tips), place it directly into the designated container.[3]

  • Secure Storage: Keep the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][14] This area must be under the control of the lab personnel generating the waste.[12]

  • Request Pickup: When the container is 90% full, or at intervals specified by your institution (typically not to exceed six months), submit a hazardous waste pickup request to your EHS department.[4][8][12][15]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid A Waste Generation (e.g., contaminated gloves, unused solid) B Is waste container available & properly labeled? A->B C Prepare and label a new 'Hazardous Waste' container per protocol B->C No D Place waste in designated container B->D  Yes C->D E Seal container after adding waste D->E F Store in designated Satellite Accumulation Area (SAA) in the lab E->F G Is container >90% full OR has storage time limit been reached? F->G H Continue to collect waste in SAA G->H No I Submit Chemical Waste Pickup Request to EHS G->I  Yes H->A J EHS collects waste for final disposal I->J

Caption: Disposal decision-making workflow from point of generation to EHS hand-off.

Part 4: Contingency Plan for Spills and Accidental Release

Preparedness is essential for safety. All laboratory personnel must be familiar with spill cleanup procedures.

  • Immediate Response:

    • Alert personnel in the immediate area.

    • If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.

  • Assess the Hazard: For a small, manageable spill of solid 4-(4-hydroxyphenyl)oxane-4-carboxylic acid:

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Containment & Cleanup:

    • Prevent the powder from becoming airborne. Avoid dry sweeping.[16]

    • Gently cover the spill with damp paper towels or use a commercial spill kit absorbent.

    • Carefully sweep or wipe up the contained material, working from the outside in.

    • Place all cleanup materials (gloves, towels, etc.) into a designated hazardous waste container.[2][16]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, even for minor spills.

Conclusion: A Culture of Safety

The proper disposal of 4-(4-hydroxyphenyl)oxane-4-carboxylic acid is a non-negotiable aspect of responsible scientific research. By understanding the compound's hazards, adhering to established segregation and labeling protocols, and being prepared for contingencies, we uphold our commitment to a safe and sustainable laboratory environment. This guide serves as a framework, but always defer to your institution's specific Chemical Hygiene Plan and the guidance of your EHS professionals.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Office of Clinical and Research Safety. (n.d.). Identification of Hazardous Waste.
  • The Safety Guys. (2017, November 7). How to Determine and Manage Hazardous Chemical Waste in Your Lab. Lab Manager.
  • University of Tennessee Health Science Center. (2025, September 18). Hazardous Chemical Waste. Research Safety Affairs.
  • Columbia University. (n.d.). Hazardous Waste Determination. Research.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Sigma-Aldrich. (n.d.). 4-(4-hydroxyphenyl)oxane-4-carboxylic acid.
  • University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs.
  • Environmental Marketing Services. (2024, September 16). Laboratory Waste Disposal.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • Santa Cruz Biotechnology, Inc. (2015, July 29). SAFETY DATA SHEET for 2,2-Bis(4-hydroxyphenyl)butane.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Labiotech.eu. (2025, July 31). Latest Research on Carboxylic Acid for Sustainable Lab Practices.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
  • ResearchGate. (2015, January 9). How can I dispose phenol?.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET for 4-(4-Hydroxyphenyl)-3-buten-2-one.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 4'-Hydroxy-4-biphenylcarboxylic acid.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET for 4-Hydroxybenzylideneacetone.
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. NIH.
  • University of Florida. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-Hydroxyphenylacetic acid.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyoxane-4-carboxylic acid. PubChem. NIH.
  • Sigma-Aldrich. (n.d.). 4-(4-hydroxyphenyl)oxane-4-carboxylic acid (Korean).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Hydroxyphenyl)oxane-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Hydroxyphenyl)oxane-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.